molecular formula C31H42O7 B14078061 Helvolinic acid

Helvolinic acid

Cat. No.: B14078061
M. Wt: 526.7 g/mol
InChI Key: ZGQQEJUGWPCCHA-IDDAUYTMSA-N
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Description

Helvolinic acid is a useful research compound. Its molecular formula is C31H42O7 and its molecular weight is 526.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H42O7

Molecular Weight

526.7 g/mol

IUPAC Name

(2E)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-16-acetyloxy-6-hydroxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid

InChI

InChI=1S/C31H42O7/c1-16(2)9-8-10-19(28(36)37)24-20-11-12-23-29(5)14-13-21(33)17(3)25(29)26(34)27(35)31(23,7)30(20,6)15-22(24)38-18(4)32/h9,13-14,17,20,22-23,25-26,34H,8,10-12,15H2,1-7H3,(H,36,37)/b24-19+/t17-,20+,22+,23+,25-,26+,29-,30+,31-/m1/s1

InChI Key

ZGQQEJUGWPCCHA-IDDAUYTMSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@@H](C(=O)[C@]3([C@H]([C@]2(C=CC1=O)C)CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)O)OC(=O)C)C)C)O

Canonical SMILES

CC1C2C(C(=O)C3(C(C2(C=CC1=O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)O

Origin of Product

United States

Foundational & Exploratory

The Helvolinic Acid Enigma: A Deep Dive into its Fungal Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Helvolinic acid, a member of the fusidane family of antibiotics, presents a compelling case for renewed interest in natural product drug discovery. Produced by various species of the genus Aspergillus, this tetracyclic triterpenoid exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mode of action, targeting elongation factor G, circumvents cross-resistance with many clinically used antibiotics. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway in Aspergillus, consolidating current knowledge for researchers, scientists, and drug development professionals. We will dissect the genetic blueprint, enzymatic machinery, and chemical transformations that culminate in the synthesis of this complex natural product. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the biosynthetic pathway and associated experimental workflows to facilitate a comprehensive understanding and spur further investigation into this promising class of antibiotics.

Introduction

The ever-looming threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Fusidane-type antibiotics, such as this compound, represent a historically significant yet underexploited class of compounds. First isolated from Aspergillus fumigatus, mut. helvola, this compound's intricate chemical architecture and potent biological activity have long intrigued the scientific community.[1][2] Recent advances in genomics and synthetic biology have finally unraveled the complete biosynthetic pathway of this compound, paving the way for bioengineering approaches to generate novel analogs with improved pharmacological properties.

This guide will focus on the seminal work that elucidated this pathway, primarily through the heterologous expression of the this compound biosynthetic gene cluster (hel) from Aspergillus fumigatus in the industrial workhorse fungus, Aspergillus oryzae.

The this compound Biosynthetic Gene Cluster (hel)

The genetic instructions for this compound biosynthesis are encoded within a contiguous set of nine genes, collectively known as the hel cluster. The characterization of this gene cluster in 2009 was a pivotal moment in understanding the production of this antibiotic.[3] The functions of the genes within this cluster have been largely elucidated through systematic gene knockouts and heterologous expression studies.

Table 1: Genes of the this compound Biosynthetic Cluster and Their Putative Functions

GenePutative Function
helAOxidosqualene cyclase
helB1Cytochrome P450 monooxygenase
helB2Cytochrome P450 monooxygenase
helB3Cytochrome P450 monooxygenase
helB4Cytochrome P450 monooxygenase
helCShort-chain dehydrogenase/reductase
helD1Acyltransferase
helD2Acyltransferase
helE3-Ketosteroid-Δ¹-dehydrogenase

The Biosynthetic Pathway: A Nine-Step Enzymatic Cascade

The biosynthesis of this compound is a remarkable feat of enzymatic catalysis, transforming a common triterpenoid precursor into a highly decorated and potent antibiotic. The pathway commences with (3S)-2,3-oxidosqualene and proceeds through nine distinct steps, each orchestrated by a specific enzyme from the hel gene cluster.

Diagram of the this compound Biosynthetic Pathway

Helvolinic_Acid_Pathway cluster_0 Core Scaffold Formation cluster_1 Tailoring Reactions cluster_2 Final Modifications 2,3-Oxidosqualene 2,3-Oxidosqualene Protosta-17(20)Z,24-dien-3beta-ol Protosta-17(20)Z,24-dien-3beta-ol 2,3-Oxidosqualene->Protosta-17(20)Z,24-dien-3beta-ol HelA Intermediate_A Intermediate_A Protosta-17(20)Z,24-dien-3beta-ol->Intermediate_A HelB1 Intermediate_B Intermediate_B Intermediate_A->Intermediate_B HelC Intermediate_C Intermediate_C Intermediate_B->Intermediate_C HelB2 Intermediate_D Intermediate_D Intermediate_C->Intermediate_D HelD2 Intermediate_E Intermediate_E Intermediate_D->Intermediate_E HelB4 Intermediate_F Intermediate_F Intermediate_E->Intermediate_F HelB3 Intermediate_G Intermediate_G Intermediate_F->Intermediate_G HelD1 This compound This compound Intermediate_G->this compound HelE

Caption: The biosynthetic pathway of this compound from (3S)-2,3-oxidosqualene.

The key transformations in the pathway include:

  • Cyclization: The pathway is initiated by the enzyme HelA , an oxidosqualene cyclase, which catalyzes the intricate cyclization of the linear precursor, (3S)-2,3-oxidosqualene, to form the foundational tetracyclic protostane scaffold, protosta-17(20)Z,24-dien-3β-ol.

  • Oxidations and Demethylation: A series of cytochrome P450 monooxygenases (HelB1, HelB2, HelB3, HelB4 ) and a short-chain dehydrogenase/reductase (HelC ) then carry out a cascade of oxidative modifications. This includes an unusual C-4 demethylation process, which is distinct from the canonical sterol biosynthesis pathway. HelB1 and HelC work in concert to achieve this crucial step.

  • Acylations: Two acyltransferases, HelD1 and HelD2 , are responsible for the acetylation of hydroxyl groups on the scaffold, adding to the chemical complexity of the molecule.

  • Dehydrogenation: The final step is catalyzed by HelE , a 3-ketosteroid-Δ¹-dehydrogenase, which introduces a double bond into the A-ring of the steroid nucleus to yield the final product, this compound.

Quantitative Analysis of this compound Production

The heterologous expression of the entire nine-gene hel cluster in Aspergillus oryzae NSAR1 successfully resulted in the production of this compound. This seminal work provided the first concrete evidence of the cluster's function and offered a platform for producing and isolating biosynthetic intermediates.

Table 2: Production Yields and Antibacterial Activity of this compound and its Precursors

CompoundProducing Strain (in A. oryzae)Yield (approx.)Anti-S. aureus Activity (MIC, µg/mL)
This compoundHarboring helA-E~20 mg/L8
Intermediate 1Harboring helA, B1, C, B2, D2Not Reported4
Intermediate 2Harboring helA, B1, C, B2, D2, B4Not Reported2
Intermediate 3Harboring helA, B1, C, B2Not Reported4

Note: The yields for the intermediate compounds were not explicitly quantified in the primary literature, but their production was confirmed via HPLC-MS analysis. The antibacterial activity data highlights that some biosynthetic intermediates exhibit more potent activity than the final product, this compound.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied on a combination of molecular biology, fungal genetics, and analytical chemistry techniques. Below are summarized methodologies based on the key published research.

Heterologous Expression in Aspergillus oryzae

The stepwise introduction of the hel biosynthetic genes into the fungal host Aspergillus oryzae NSAR1 was the cornerstone of the research.

Heterologous_Expression_Workflow Gene_Amplification Amplify individual 'hel' genes from A. fumigatus gDNA Vector_Construction Clone genes into A. oryzae expression vectors Gene_Amplification->Vector_Construction Protoplast_Transformation Transform A. oryzae protoplasts with expression cassettes Vector_Construction->Protoplast_Transformation Strain_Selection Select transformants on appropriate media Protoplast_Transformation->Strain_Selection Fermentation Cultivate engineered strains in induction medium Strain_Selection->Fermentation Metabolite_Extraction Extract secondary metabolites from mycelia and broth Fermentation->Metabolite_Extraction Analysis Analyze extracts by HPLC-MS and NMR Metabolite_Extraction->Analysis

Caption: General workflow for the heterologous expression of the hel gene cluster.

  • Gene Amplification and Vector Construction: Individual genes from the hel cluster were amplified from the genomic DNA of Aspergillus fumigatus Af293. These genes were then cloned into Aspergillus oryzae expression vectors under the control of suitable promoters.

  • Fungal Transformation: Protoplasts of Aspergillus oryzae NSAR1 were prepared and transformed with the expression cassettes.

  • Strain Cultivation and Metabolite Extraction: Positive transformants were cultivated in an induction medium for several days. The mycelia and culture broth were then harvested and extracted with an organic solvent (e.g., ethyl acetate) to isolate the produced secondary metabolites.

Gene Knockout in Aspergillus fumigatus

To confirm the involvement of the hel cluster in the native producer, gene knockout experiments in Aspergillus fumigatus are essential.

Gene_Knockout_Workflow Construct_Deletion_Cassette Construct a deletion cassette with a selectable marker (e.g., hph) flanked by homologous regions of the target gene Protoplast_Transformation Transform A. fumigatus protoplasts with the deletion cassette Construct_Deletion_Cassette->Protoplast_Transformation Homologous_Recombination Select for transformants where homologous recombination has occurred Protoplast_Transformation->Homologous_Recombination Genomic_Verification Verify gene deletion by PCR and Southern blotting Homologous_Recombination->Genomic_Verification Phenotypic_Analysis Analyze the mutant strain for the loss of this compound production Genomic_Verification->Phenotypic_Analysis

Caption: A typical workflow for gene knockout in Aspergillus fumigatus.

  • Construction of Deletion Cassette: A deletion cassette is typically constructed containing a selectable marker gene (e.g., hygromycin resistance, hph) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.

  • Transformation and Selection: The deletion cassette is introduced into Aspergillus fumigatus protoplasts. Transformants are selected on a medium containing the appropriate antibiotic.

  • Verification: Successful gene replacement via homologous recombination is confirmed by PCR and Southern blot analysis.

Metabolite Analysis

The identification and characterization of this compound and its biosynthetic intermediates were primarily achieved through High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC-MS: Crude extracts from the fungal cultures were analyzed using a C18 reverse-phase HPLC column with a gradient of water and acetonitrile containing formic acid. The eluent was monitored by a diode array detector and coupled to an ion trap mass spectrometer for mass analysis.

  • NMR Spectroscopy: For structural elucidation of purified compounds, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were recorded in deuterated solvents such as chloroform-d or methanol-d4.

Conclusion and Future Perspectives

The complete elucidation of the this compound biosynthetic pathway in Aspergillus is a landmark achievement in the field of natural product biosynthesis. This knowledge provides a robust foundation for several exciting avenues of future research and development:

  • Bioengineering of Novel Antibiotics: The promiscuity of some of the biosynthetic enzymes, particularly the cytochrome P450s, can be exploited to generate a library of novel fusidane-type antibiotics with potentially improved efficacy, broader spectrum of activity, or enhanced pharmacokinetic properties.

  • Metabolic Engineering for Improved Yields: The current heterologous production yield of this compound is relatively modest. Metabolic engineering strategies, such as optimizing precursor supply, overexpressing rate-limiting enzymes, and eliminating competing pathways, could significantly enhance the production titers.

  • Elucidation of Regulatory Mechanisms: The regulatory networks governing the expression of the hel gene cluster in its native Aspergillus host remain largely unknown. Understanding these regulatory circuits could provide novel strategies for activating or enhancing the production of this compound.

This technical guide serves as a comprehensive resource for researchers poised to delve into the fascinating world of this compound biosynthesis. The detailed pathways, quantitative data, and experimental frameworks presented herein are intended to accelerate further discovery and innovation in the critical quest for new and effective antibiotics.

References

A Technical Guide to Helvolinic Acid: Fungal Sources, Biosynthesis, and Extraction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of helvolinic acid, a fusidane-type nortriterpenoid antibiotic. It details the natural fungal sources, quantitative production data, the complete biosynthetic pathway of its parent compound, helvolic acid, and standardized protocols for its extraction and purification. This guide is intended to serve as a technical resource for professionals engaged in natural product discovery, microbiology, and pharmaceutical development.

Natural Sources and Fungal Strains

This compound, along with its more studied precursor helvolic acid, is a secondary metabolite produced by various species of filamentous fungi. These compounds are noted for their potent antibiotic activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The fusidane antibiotic family is of significant interest due to a lack of cross-resistance with more common antibiotics.[1][2]

The primary producers of this compound and related compounds are endophytic fungi and plant pathogens belonging to the Ascomycota phylum. Key genera identified as producers include:

  • Aspergillus : Historically, helvolic acid was first isolated from Aspergillus fumigatus mut. helvola.[1] This genus remains a primary source for the discovery of new helvolic acid derivatives.

  • Sarocladium : Sarocladium oryzae, an endophytic fungus isolated from Dongxiang wild rice (Oryza rufipogon Griff.), has been identified as a producer of this compound and other novel derivatives.[1]

  • Fusarium : Endophytic Fusarium species, such as those isolated from the leaves of Ficus carica, are known to produce helvolic acid and its derivatives.[3]

  • Penicillium : Various species within the Penicillium genus have also been reported as producers.[1][3]

  • Metarhizium : The insect pathogen Metarhizium robertsii produces helvolic acid, which plays a role in its virulence by suppressing the host's cuticular microbiome.[4][5]

Quantitative Data: Production Yields and Bioactivity

Quantitative data on the production of this compound are often reported alongside its parent compound, helvolic acid. The yields are highly dependent on the fungal strain and cultivation conditions. Bioactivity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against pathogenic bacteria.

Table 1: Production of Helvolic Acid in Fungal Cultures

Fungal Strain Compound Yield Notes

| Aspergillus oryzae NSAR1 (Recombinant) | Helvolic Acid | ~20 mg/L | Heterologous expression of the hel gene cluster from A. fumigatus.[2] |

Table 2: Antibacterial Activity of this compound and Derivatives

Compound Test Organism Minimum Inhibitory Concentration (MIC) Source Fungus
This compound Staphylococcus aureus 1 µg/mL Sarocladium oryzae DX-THL3
Sarocladilactone B Staphylococcus aureus 4 µg/mL Sarocladium oryzae DX-THL3
6-desacetoxy-helvolic acid Staphylococcus aureus 4 µg/mL Sarocladium oryzae DX-THL3
Helvolic Acid Staphylococcus aureus 4 µg/mL Sarocladium oryzae DX-THL3
Intermediate 17 Staphylococcus aureus 209P 2 µg/mL Recombinant A. oryzae
Intermediate 19 Staphylococcus aureus 209P 2 µg/mL Recombinant A. oryzae

| Intermediate 22 | Staphylococcus aureus 209P | 2 µg/mL | Recombinant A. oryzae |

Data compiled from studies on Sarocladium oryzae and recombinant Aspergillus oryzae.[1][2]

Biosynthesis of Helvolic Acid

This compound is a derivative of helvolic acid, a fusidane-type antibiotic. The complete biosynthetic pathway of helvolic acid has been elucidated and involves nine distinct steps starting from the triterpenoid precursor, (3S)-2,3-oxidosqualene.[6][7] This pathway features an unusual C-4 demethylation process that is distinct from that of sterol biosynthesis.[2] The pathway is governed by a cluster of nine genes (hel gene cluster) which have been successfully expressed in a heterologous host, Aspergillus oryzae, to produce helvolic acid and its intermediates.[2]

Helvolic Acid Biosynthesis cluster_pathway Biosynthetic Pathway OS (3S)-2,3-Oxidosqualene HelA HelA OS->HelA Cyclization PDI Protosta-17(20)Z,24-dien-3β-ol Early_Mod HelB1, HelB2, HelD2, HelB4 PDI->Early_Mod Early Stage Modifications FS FUSIDANE SKELETON Late_Mod HelB3, HelD1, HelE FS->Late_Mod Late Stage Modifications HA Helvolic Acid HelA->PDI HelC HelC (Oxidative Decarboxylation) Early_Mod->HelC HelC->FS Late_Mod->HA

Caption: A simplified diagram of the helvolic acid biosynthetic pathway.

Experimental Protocols

The following sections detail generalized methodologies for the cultivation of this compound-producing fungi and the subsequent extraction and purification of the target compound.

Fungal Cultivation and Fermentation

This protocol is a general guideline and should be optimized for specific fungal strains.

  • Strain Activation: Culture the desired fungal strain (e.g., Sarocladium oryzae) on Potato Dextrose Agar (PDA) plates and incubate at 28°C for 5-7 days until sufficient mycelial growth or sporulation is observed.

  • Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with agar plugs or a spore suspension from the PDA plate. Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days.

  • Large-Scale Fermentation: Transfer the seed culture to a larger fermentation vessel (e.g., 50 L fermenter) containing a suitable production medium (e.g., PDB or a custom grain-based medium). Ferment for 7-14 days at 28°C with controlled aeration and agitation.

  • Monitoring: Monitor the fermentation process by periodically measuring pH, biomass, and target compound concentration using analytical techniques like HPLC.

Extraction and Purification Workflow

The extraction and purification of this compound typically involve solvent extraction followed by multiple chromatographic steps.

Extraction and Purification Workflow A Fungal Fermentation Broth B Filtration / Centrifugation A->B C1 Mycelia B->C1 C2 Culture Filtrate (Broth) B->C2 D1 Acetone Extraction C1->D1 D2 Ethyl Acetate (EtOAc) Extraction C2->D2 E Combine & Concentrate (Crude Extract) D1->E D2->E F Column Chromatography (Silica Gel / Sephadex) E->F Initial Separation G Fraction Collection & Bioassay F->G H Semi-preparative HPLC G->H Purification of Active Fractions I Pure this compound H->I

Caption: Standard workflow for the extraction and purification of this compound.

Detailed Protocol:

  • Harvesting: After fermentation, separate the fungal mycelia from the culture broth via filtration or centrifugation.

  • Mycelia Extraction: Extract the collected mycelia exhaustively with acetone at room temperature. Filter the extract and concentrate it under reduced pressure.[2]

  • Broth Extraction: Extract the culture filtrate (broth) multiple times with an equal volume of ethyl acetate (EtOAc).[2]

  • Crude Extract Preparation: Combine the organic extracts from the mycelia and broth. Evaporate the solvent in vacuo to yield the crude extract.

  • Column Chromatography: Subject the crude extract to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components into fractions.

  • Bioassay and Fraction Selection: Test the resulting fractions for antibacterial activity against a target organism (e.g., S. aureus) to identify the active fractions.

  • Final Purification (HPLC): Purify the active fractions further using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain pure this compound.[2]

  • Structure Elucidation: Confirm the identity and purity of the final compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

References

Spectroscopic and Mechanistic Insights into Helvolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of helvolinic acid, a fusidane-type antibiotic. It includes detailed tables of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols used for their acquisition, and a visualization of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Spectroscopic Data of this compound

The structural elucidation of this compound has been achieved through a combination of modern spectroscopic techniques, primarily High-Resolution Mass Spectrometry (HR-MS) and both one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the precise molecular weight and elemental composition of a compound. For this compound, HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) data has been instrumental in determining its molecular formula.

Table 1: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

ParameterObserved ValueCalculated ValueFormula
[M+H]⁺527.2901527.2907C₃₁H₄₃O₇
Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum gives insights into the electronic environment and connectivity of protons, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The data presented here is based on analyses conducted in deuterated chloroform (CDCl₃).

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
15.98d10.0
26.85d10.0
53.33s
64.40d9.0
75.08d9.0
92.88m
11α1.83m
11β1.65m
12α1.55m
12β1.38m
15α2.15m
15β1.75m
164.65t8.5
222.30m
232.20m
245.08t7.0
261.68s
271.60s
280.95s
291.18s
301.25s
6-OAc2.05s
16-OAc2.08s

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) ppmPositionChemical Shift (δ) ppm
1127.81674.5
2145.517146.2
3204.11816.5
449.51922.5
554.520120.5
670.821175.1
785.62231.5
845.12327.0
949.824123.8
1040.225131.5
1121.52625.7
1228.12717.8
1345.52828.0
1450.12918.2
1534.53026.2
6-OAc (C=O)170.516-OAc (C=O)170.8
6-OAc (CH₃)21.216-OAc (CH₃)21.1

Experimental Protocols

The spectroscopic data presented above were acquired using standard, yet sophisticated, analytical instrumentation and methodologies.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a high-resolution mass spectrometer. Samples were typically dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the instrument via direct infusion or after chromatographic separation. The mass analyzer was operated in positive ion mode to detect the protonated molecule [M+H]⁺. Data analysis was carried out using the instrument's proprietary software to determine the accurate mass and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

All NMR spectra were recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 500 MHz or higher. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signal (δH 7.26 and δC 77.16 for CDCl₃). Standard pulse sequences were employed for the acquisition of 1D (¹H and ¹³C) and 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish the complete structure and assign all proton and carbon signals.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other members of the fusidane antibiotic family, exerts its antibacterial effect by targeting and inhibiting bacterial protein synthesis. The primary molecular target is Elongation Factor G (EF-G), a crucial protein involved in the translocation step of ribosomal protein synthesis.

The following diagram illustrates the logical relationship in the mechanism of action of this compound.

Helvolinic_Acid_Mechanism cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis Elongation A_site A-site Translocation Translocation of tRNA-mRNA complex A_site->Translocation tRNA moves from A to P-site P_site P-site P_site->Translocation EFG Elongation Factor G (EF-G) GTP_hydrolysis GTP Hydrolysis EFG->GTP_hydrolysis binds to ribosome Inhibition Inhibition of Protein Synthesis EFG->Inhibition EF-G remains locked on ribosome Translocation->A_site frees A-site for next tRNA GTP_hydrolysis->Translocation powers Helvolinic_Acid This compound Helvolinic_Acid->EFG binds to Inhibition->Translocation prevents

Caption: Mechanism of action of this compound.

The binding of this compound to the ribosome-bound EF-G stabilizes the factor in its post-translocational state. This action effectively stalls the ribosome, preventing the release of EF-G and subsequent rounds of tRNA binding and peptide elongation, ultimately leading to the cessation of protein synthesis and bacterial growth.

Helvolinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Fusidane-Type Antibiotic for Drug Development Professionals

Helvolinic acid, a member of the fusidane class of antibiotics, presents a compelling case for renewed investigation in an era of mounting antibiotic resistance. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and potential synergistic applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identifiers

IdentifierValue
CAS Number 29400-42-8[1]
Molecular Formula C₃₃H₄₄O₈[1][2]
Synonyms Fumigacin, NSC 319943[3]

Introduction to this compound

This compound is a steroidal antibiotic that is classified as a fusidane-type nortriterpenoid.[1] It is a natural product produced by various fungi, most notably species of Aspergillus, such as Aspergillus fumigatus, from which it was first isolated.[1] Structurally related to fusidic acid, this compound has garnered interest for its activity against Gram-positive bacteria and its potential to act synergistically with other antibiotics, thereby offering a strategy to combat multi-drug resistant strains.[1][4][5]

Mechanism of Action

This compound functions as a bacteriostatic agent , meaning it inhibits the growth and replication of bacteria rather than directly killing them.[6][7] Its mechanism is believed to be similar to that of its structural analog, fusidic acid, which is known to inhibit bacterial protein synthesis by targeting the elongation factor G (EF-G).[8] While the precise molecular interactions of this compound are still under investigation, its bacteriostatic effect has been confirmed through time-kill assays.[6][7] This mode of action makes it a candidate for combination therapies, where it can suppress bacterial proliferation while another agent provides bactericidal effects.

Quantitative Antimicrobial Data

The following tables summarize the minimum inhibitory concentrations (MIC) of this compound against various bacterial strains and its synergistic effects when combined with other antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus1 - 16[9][10]
Methicillin-resistant S. aureus (MRSA)16 - 32[6]
Bacillus subtilis16 - 32[6]
Streptococcus pneumoniae16 - 32[6]
Mycobacterium tuberculosis H37Ra12.5 - 25.0[6]
Streptococcus agalactiae2 - 16[11]

Table 2: Synergistic Activity of this compound with Other Antibiotics against Multi-Drug Resistant S. aureus

CombinationFractional Inhibitory Concentration (FIC) IndexInterpretationReference
This compound + Erythromycin0.125 - 0.375Synergy[1]
This compound + Penicillin0.188 - 0.625Synergy to Additive[1]
This compound + Tetracycline0.188 - 0.675Synergy to Additive[1]

Note: An FIC index of ≤ 0.5 indicates synergy, > 0.5 to < 2.0 indicates an additive effect, and ≥ 2.0 indicates antagonism.

Experimental Protocols

This section details methodologies for key experiments involving this compound, as cited in the literature.

4.1. Isolation and Purification

A common protocol for isolating this compound from fungal cultures involves the following steps:

  • The fungal mycelium is separated from the culture broth by filtration.[1]

  • The crude this compound is extracted from the culture filtrate using ethyl acetate.[12]

  • The extract is then loaded onto a silica gel column.[12]

  • Elution is performed with ethyl acetate, and fractions are collected.[12]

  • Fractions exhibiting antibiotic activity, often tested against a sensitive strain like B. subtilis, are pooled and concentrated.[12]

  • Further purification can be achieved by crystallization from a solvent such as ethyl alcohol.[12]

4.2. Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration can be determined using a wells microdilution plate assay:

  • Bacterial strains are cultured in an appropriate broth (e.g., Luria-Bertani or Mueller-Hinton).

  • A two-fold serial dilution of this compound is prepared in the wells of a microtiter plate.

  • Each well is inoculated with a standardized bacterial suspension.

  • The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).

  • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]

4.3. Checkerboard Assay for Synergy Testing

To assess the synergistic effects of this compound with other antibiotics, a checkerboard assay is employed:

  • Two-fold serial dilutions of this compound are prepared along the rows of a microtiter plate.

  • Simultaneously, two-fold serial dilutions of a second antibiotic are prepared along the columns.

  • This creates a matrix of wells containing various concentrations of both drugs.

  • Each well is inoculated with a standardized bacterial suspension.

  • Following incubation, the MIC of each drug alone and in combination is determined.

  • The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[1]

4.4. Time-Kill Assay

This assay differentiates between bacteriostatic and bactericidal activity:

  • Bacterial cultures are treated with this compound at concentrations relative to the MIC (e.g., 2x MIC).[6]

  • A control culture with no antibiotic is run in parallel.[6]

  • Aliquots are removed from both cultures at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • The number of viable bacterial cells (colony-forming units per mL) is determined by plating serial dilutions.

  • A bacteriostatic effect is indicated by a prevention of growth or a minimal reduction in bacterial count over 24 hours, whereas a bactericidal effect would show a significant decrease.[6]

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex, multi-step process involving a dedicated nine-gene cluster. The pathway begins with the universal triterpenoid precursor, (3S)-2,3-oxidosqualene, and proceeds through a series of enzymatic modifications, including cyclization, oxidation, acetylation, and an unusual C-4 demethylation process.[13][14]

Helvolic_Acid_Biosynthesis A 2,3-Oxidosqualene B Protosta-17(20)Z,24-dien-3β-ol A->B HelA (Oxidosqualene cyclase) C C-4 & C-16 Oxidation B->C HelB1, HelB2 (P450 enzymes) D 16-OH Acetylation C->D HelD2 (Acyltransferase) E C-21 Oxidation D->E HelB4 (P450 enzyme) F Oxidative Decarboxylation (Fusidane Skeleton) E->F HelC (Dehydrogenase/reductase) G Further Modifications (Oxidation, Acetylation, Dehydrogenation) F->G HelB3, HelD1, HelE H Helvolic Acid G->H

Caption: Biosynthetic pathway of this compound from 2,3-oxidosqualene.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antibacterial therapies. Its bacteriostatic mechanism of action and demonstrated synergy with existing antibiotics make it a strong candidate for combination treatments against multi-drug resistant pathogens. Future research should focus on elucidating its precise molecular target, optimizing its structure to enhance potency and pharmacokinetic properties, and exploring its efficacy in preclinical models of infection. The detailed understanding of its biosynthetic pathway also opens avenues for synthetic biology approaches to generate novel and more potent fusidane-type analogs.

References

Early Studies on the Antibacterial Spectrum of Helvolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research on the antibacterial spectrum of helvolic acid, a nortriterpenoid antibiotic. The document focuses on quantitative data, experimental methodologies, and logical workflows pertinent to its initial characterization as an antimicrobial agent.

Introduction

Helvolic acid, a fusidane-type antibiotic, was first isolated from the fungus Aspergillus fumigatus, mut. helvola Yuill.[1][2][3] It is structurally related to other antibiotics like cephalosporin P1 and fusidic acid.[2] Early investigations into its biological activity quickly established its potent inhibitory effects, primarily against Gram-positive bacteria.[1][4] Characterized as a bacteriostatic agent, helvolic acid inhibits bacterial growth rather than killing the organisms outright.[1][5] This guide synthesizes the foundational data and methods that established its antibacterial profile.

Quantitative Antibacterial Spectrum

Early studies quantified the antibacterial efficacy of helvolic acid by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant and environmental bacteria. The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[6] The data consistently demonstrated a strong activity against Gram-positive bacteria, with variable effects on other types.

Below is a summary of MIC values reported in early and subsequent foundational studies.

Bacterial SpeciesGram Stain/TypeHelvolic Acid MIC (µg/mL)Reference
Staphylococcus aureusGram-Positive8 - 32[5][7]
Staphylococcus aureus (MRSA)Gram-Positive4 - 32[4][5][7]
Bacillus subtilisGram-Positive2 - 32[4][5][7]
Streptococcus pneumoniaeGram-Positive16 - 32[5][7]
Enterococcus faecalisGram-Positive16 - 32[5][7]
Staphylococcus saprophyticusGram-Positive16 - 32[5][7]
Mycobacterium tuberculosis H37RaAcid-Fast12.5 - 25.0[5][7]
Ralstonia solanacearumGram-Negative16 - 32[5][7]
Xanthomonas campestris pv. vesicatoriaGram-Negative16 - 32[5][7]

Note: Some studies also reported potent activity for helvolic acid derivatives. For instance, helvolinic acid and 6-desacetoxy-helvolic acid showed strong inhibition against Staphylococcus aureus with MIC values of 1 µg/mL and 4 µg/mL, respectively.[2][8]

Experimental Protocols

The determination of helvolic acid's antibacterial spectrum relied on standardized and reproducible microbiological methods. The primary techniques employed were the agar disk diffusion method for initial screening and broth dilution methods for quantitative MIC determination.

Agar Disk Diffusion Test

This method was used for the preliminary screening of antimicrobial activity.

  • Medium Preparation : Mueller-Hinton Agar (MHA), considered the standard for routine susceptibility testing, was prepared and poured into sterile Petri dishes.[9]

  • Inoculum Preparation : A standardized suspension of the test bacterium was prepared, typically adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation : The surface of the MHA plates was uniformly swabbed with the bacterial suspension.

  • Disk Application : Sterile paper disks (6 mm in diameter) were impregnated with a known concentration of purified helvolic acid (e.g., 20 µl of a 1 mg/ml solution) and placed onto the inoculated agar surface.[5]

  • Incubation : Plates were incubated under appropriate conditions (e.g., 18 hours at 37°C).[10]

  • Interpretation : The presence of a clear zone of growth inhibition around the disk indicated antibacterial activity. The diameter of this zone provides a qualitative measure of the compound's efficacy.

Broth Microdilution Method for MIC Determination

This quantitative method was used to establish the precise minimum inhibitory concentration.[11]

  • Preparation of Reagents :

    • Growth Medium : Mueller-Hinton Broth (MHB) was the standard liquid medium used.[11]

    • Helvolic Acid Stock : A stock solution of helvolic acid was prepared in a suitable solvent (e.g., DMSO) and then serially diluted.[1][5]

  • Assay Setup : The assay was typically performed in a 96-well microtiter plate.[10][12]

    • A two-fold serial dilution of helvolic acid was prepared directly in the wells of the plate, each containing a fixed volume of MHB.[12] This creates a gradient of decreasing antibiotic concentrations across the plate.

  • Inoculation : Each well (except for a sterile control) was inoculated with a standardized concentration of the test bacteria.[10]

  • Controls :

    • Growth Control : Wells containing only broth and bacteria (no antibiotic) to ensure the viability and growth of the organism.[10]

    • Sterility Control : Wells containing only sterile broth to check for contamination.[10]

  • Incubation : The microtiter plate was incubated for approximately 18-24 hours at a standard temperature (e.g., 37°C).[10]

  • Reading Results : The MIC was determined as the lowest concentration of helvolic acid in which no visible bacterial growth (i.e., no turbidity) was observed.[6][10]

Time-Kill Assay

To determine whether the antimicrobial effect was bacteriostatic or bactericidal, time-kill assays were performed.

  • Exposure : Bacterial cultures were exposed to helvolic acid at concentrations corresponding to multiples of the predetermined MIC (e.g., 2x MIC).[5]

  • Sampling : Aliquots were removed from the cultures at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Quantification : The number of viable bacteria in each aliquot was quantified by serial dilution and plating to count colony-forming units (CFUs).

  • Interpretation : A bacteriostatic effect is indicated if the bacterial count remains relatively stable or shows a slight decrease over time, whereas a bactericidal effect would result in a significant reduction in viable counts. Studies revealed that helvolic acid generally has a bacteriostatic action.[1][5]

Visualized Experimental Workflow

The following diagram illustrates the typical workflow used in early studies to characterize the antibacterial properties of helvolic acid, from isolation to MIC determination.

G cluster_0 Compound Preparation cluster_1 Antimicrobial Testing cluster_2 Further Characterization A Fungal Culture (e.g., Aspergillus sp.) B Crude Extraction A->B C Bioassay-Guided Fractionation B->C D Pure Helvolic Acid C->D E Structural Elucidation (NMR, MS) D->E F Primary Screening (Agar Disc Diffusion) D->F G Test Bacteria Panel (Gram+, Gram-, etc.) G->F H Quantitative Assay (Broth Microdilution) G->H I MIC Value Determination H->I J Time-Kill Assays I->J K Synergy Studies (Checkerboard Assay) I->K L Bacteriostatic/ Bactericidal Action J->L

Caption: Workflow for Determining the Antibacterial Spectrum of Helvolic Acid.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Helvolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helvolinic acid is a fusidane-type nortriterpenoid, closely related to the well-known antibacterial agent, helvolic acid. It is a fungal secondary metabolite that has been isolated from various endophytic fungi, including Sarocladium oryzae. Structurally, it is a derivative of helvolic acid, distinguished by the presence of a hydroxyl group at the C-6 position instead of an acetoxy group.[1][2] This modification has been shown to significantly enhance its antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, making it a compound of considerable interest in the search for new antimicrobial agents.[1] This guide provides a detailed overview of the known physical and chemical properties of this compound, experimental protocols for its characterization, and insights into its proposed mechanism of action.

Physical and Chemical Properties

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes its core properties. For context, where specific experimental data for this compound is unavailable, corresponding values for its parent compound, helvolic acid, are provided for comparison.

PropertyThis compound ValueHelvolic Acid Value (for comparison)Data Source(s)
Molecular Formula C₃₁H₄₂O₇C₃₃H₄₄O₈[3]
Molecular Weight 526.66 g/mol 568.70 g/mol [4]
Appearance Not specifiedCrystalline solid[5]
Melting Point Data not available~212 °C (Decomposes)
Boiling Point Data not available675.9 °C (Predicted)[5]
Density Data not available1.2 g/cm³ (Predicted)[5]
Solubility Inferred to have slight solubility in water and solubility in organic solvents like EtOAc, MeOH, and DMSO.Slightly soluble in water.[1][5]
pKa Data not availableData not available

Spectral Data

While the complete 1D and 2D NMR data for this compound have been fully elucidated, the specific chemical shift assignments are not detailed in the primary literature.[2] However, based on its known structure, the following spectral characteristics can be anticipated.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups:

  • O-H Stretch (Alcohol & Carboxylic Acid): A very broad band in the region of 3400-2500 cm⁻¹.

  • C-H Stretch (Alkyl): Absorptions between 3000-2850 cm⁻¹.

  • C=O Stretch (Ketone, Ester, Carboxylic Acid): Strong, distinct peaks in the range of 1760-1690 cm⁻¹.

  • C=C Stretch (Alkene): A medium intensity band around 1650 cm⁻¹.

  • C-O Stretch (Alcohol, Ester, Carboxylic Acid): Strong bands in the fingerprint region between 1300-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be complex, showing multiple signals in the aliphatic region (0.8-2.5 ppm) for the steroid backbone methyl and methylene protons. Key diagnostic signals would include: a deshielded proton on the carbon bearing the hydroxyl group (C-6), a signal for the proton on the acetate-bearing carbon (C-16), olefinic protons for the double bonds, and a highly deshielded, often broad, singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR: The carbon spectrum would display over 30 distinct signals. Diagnostic peaks would include those for the carboxylic acid carbonyl (~170-180 ppm), ketone carbonyls (~200-210 ppm), ester carbonyl (~170 ppm), olefinic carbons (~120-150 ppm), and carbons bearing oxygen (C-O) in the 60-80 ppm range.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₃₁H₄₂O₇. The fragmentation pattern in MS/MS analysis would likely involve the neutral loss of water (H₂O) from the hydroxyl group, loss of acetic acid (CH₃COOH) from the acetoxy group, and loss of carbon dioxide (CO₂) from the carboxylic acid moiety.

Experimental Protocols

The following section details generalized methodologies for the determination of the physical and chemical properties of fungal metabolites like this compound.

Determination of Melting Point

The melting point of a solid crystalline compound can be determined using a capillary melting point apparatus.

  • A small amount of the dried, purified compound is packed into a capillary tube.

  • The tube is placed in the melting point apparatus.

  • The temperature is increased slowly (1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • The mixture is agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered or centrifuged to remove the undissolved solid.

  • The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, such as HPLC-UV or LC-MS.

Spectroscopic Analysis

Structural elucidation is performed using a combination of spectroscopic techniques.

  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired by dissolving a few milligrams of the pure compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Mass Spectrometry: High-resolution mass spectra are obtained using techniques like ESI-TOF or Orbitrap to determine the exact mass and molecular formula. MS/MS fragmentation is used to probe the structure.

  • IR Spectroscopy: The IR spectrum is typically recorded from a thin film of the compound on a salt plate (e.g., NaCl) or as a KBr pellet.

Biological Activity and Signaling Pathways

Proposed Mechanism of Antibacterial Action

While no specific signaling pathways for this compound have been detailed, as a member of the fusidane antibiotic family, its mechanism of action is presumed to be identical to that of fusidic acid.[6] These antibiotics inhibit bacterial protein synthesis by targeting Elongation Factor G (EF-G) .[7]

EF-G is a crucial GTPase enzyme that catalyzes the translocation of the ribosome along the mRNA strand during the elongation phase of protein synthesis. Fusidane-type antibiotics bind to the ribosome-EF-G-GDP complex after translocation has occurred, effectively "locking" EF-G onto the ribosome. This prevents the release of EF-G, which in turn blocks the binding of the next aminoacyl-tRNA to the A-site, thereby halting peptide chain elongation and arresting bacterial growth.[6]

cluster_0 Bacterial Ribosome Elongation Cycle cluster_1 Inhibition by this compound A_Site A-site available for new aa-tRNA Peptide_Bond Peptide Bond Formation A_Site->Peptide_Bond aa-tRNA binding Translocation Translocation (EF-G + GTP) Peptide_Bond->Translocation Peptidyl transfer EFG_Release EF-G-GDP Release Translocation->EFG_Release GTP Hydrolysis Locked_Complex Ribosome-EF-G-GDP Locked Complex Translocation->Locked_Complex EFG_Release->A_Site Cycle Repeats Inhibitor This compound Inhibitor->Locked_Complex Binds and stabilizes Block Elongation Arrested Locked_Complex->Block Prevents EF-G release

Caption: Proposed mechanism of action for this compound.

Experimental and Logical Workflows

The isolation and characterization of this compound from a fungal culture follows a standard natural product chemistry workflow. This process involves fermentation, extraction, chromatographic separation, and spectroscopic analysis.

cluster_0 Isolation cluster_1 Purification cluster_2 Characterization Fungus Endophytic Fungus (e.g., Sarocladium oryzae) Fermentation Liquid Fermentation (e.g., PDB medium) Fungus->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromo Column Chromatography (Silica Gel, Sephadex) Crude_Extract->Column_Chromo HPLC Preparative HPLC (Reversed-Phase) Column_Chromo->HPLC Fractionation Pure_Compound Pure this compound HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Pure_Compound->Spectroscopy Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation

Caption: General workflow for isolation and characterization.

References

Helvolinic Acid and its Relationship to Fusidane Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusidane class of antibiotics represents a unique group of steroidal bacteriostatic agents with a distinct mechanism of action that circumvents common cross-resistance issues with other antibiotic classes. Helvolinic acid, a prominent member of this family, shares the characteristic tetracyclic triterpenoid core structure and biological activity profile of its more clinically established relative, fusidic acid. This technical guide provides an in-depth exploration of the core relationship between this compound and the broader fusidane antibiotic family, with a focus on their chemical structures, shared mechanism of action, biosynthetic pathways, and comparative biological activities. Detailed experimental methodologies for key analytical procedures are provided to support further research and development in this area.

Introduction to the Fusidane Antibiotic Family

Fusidane-type antibiotics are a class of fungal-derived natural products characterized by a protostane-type tetracyclic steroid skeleton.[1] First identified in the mid-20th century, this family includes several structurally related compounds, most notably fusidic acid, helvolic acid, and cephalosporin P1.[1] These antibiotics are primarily produced by fungi from different taxonomic groups, such as Fusidium coccineum (fusidic acid) and Aspergillus fumigatus (helvolic acid).[1] Their unique mode of action, which involves the inhibition of bacterial protein synthesis, and a low incidence of cross-resistance with other clinically used antibiotics, have sustained interest in this class for decades.[1][2] Fusidic acid is the only member of this class to be used extensively in clinical practice, primarily for treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3]

This compound: A Key Member of the Fusidane Family

This compound is a naturally occurring fusidane-type antibiotic. It is structurally very similar to helvolic acid and is considered one of its derivatives.[4] Often isolated alongside helvolic acid from fungal fermentations, such as those of Sarocladium oryzae, it contributes to the overall antibacterial activity of these cultures.[4] Research has shown that this compound itself possesses potent antibacterial properties, making it a molecule of significant interest within the fusidane family.[4]

Comparative Structural and Physicochemical Analysis

The defining feature of fusidane antibiotics is their steroid-like core. This compound and fusidic acid share this fundamental structure but differ in their substitution patterns, which influences their physicochemical properties and biological potency.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundFusidic Acid
Molecular Formula C₃₁H₄₂O₇C₃₁H₄₈O₆
Molecular Weight 526.66 g/mol 516.71 g/mol
Core Structure Fusidane (Tetracyclic Triterpenoid)Fusidane (Tetracyclic Triterpenoid)
Key Substituents Differs from fusidic acid in oxidation state and substituent groups on the steroid rings.Contains an acetoxy group at C-16 and hydroxyl groups at C-3 and C-11.

Mechanism of Action: Inhibition of Elongation Factor G (EF-G)

The antibacterial activity of all fusidane antibiotics, including this compound, stems from a highly specific mechanism: the inhibition of bacterial protein synthesis. They achieve this by targeting and stalling Elongation Factor G (EF-G), a crucial protein involved in the translocation step of polypeptide chain elongation.[2][5]

The process is as follows:

  • Binding: After the formation of a peptide bond, EF-G, complexed with GTP, binds to the ribosome.

  • Translocation: GTP hydrolysis provides the energy for EF-G to move the peptidyl-tRNA from the A-site to the P-site of the ribosome, advancing the mRNA by one codon.

  • Inhibition: Fusidane antibiotics bind to the ribosome-EF-G-GDP complex after GTP hydrolysis but before the release of EF-G.[2]

  • Stalling: This binding event locks EF-G onto the ribosome, preventing its dissociation.[5] The stalled complex obstructs the ribosome, halting further peptide elongation and thus inhibiting protein synthesis.[5]

This mechanism is distinct from most other classes of protein synthesis inhibitors, which typically target the ribosomal RNA or other components of the translation machinery. This unique target is the basis for the lack of cross-resistance with other antibiotics.[2]

Mechanism_of_Action cluster_translocation Translocation Ribosome Ribosome Peptidyl_tRNA_A Peptidyl-tRNA (A-site) EFG_GTP EF-G-GTP Peptidyl_tRNA_P Peptidyl-tRNA (P-site) Peptidyl_tRNA_A->Peptidyl_tRNA_P GTP hydrolysis EFG_GDP_Ribosome Ribosome-EF-G-GDP Complex Peptidyl_tRNA_P->EFG_GDP_Ribosome forms Stalled_Complex Stalled Ribosome- EF-G-GDP-Fusidane Complex EFG_GDP_Ribosome->Stalled_Complex forms Fusidane This compound / Fusidane Antibiotic Fusidane->EFG_GDP_Ribosome binds to Protein_Synthesis_Halted Protein Synthesis Halted Stalled_Complex->Protein_Synthesis_Halted

Mechanism of Fusidane Antibiotic Action

Biosynthesis of Fusidane-Type Antibiotics

The biosynthesis of fusidane antibiotics like helvolic acid originates from the universal triterpenoid precursor, (3S)-2,3-oxidosqualene. The pathway involves a series of enzymatic modifications, including cyclization, oxidations, and acetylations, orchestrated by a cluster of genes. The elucidation of the helvolic acid biosynthetic gene cluster provides a clear roadmap for understanding the formation of these complex molecules.

The key steps in the biosynthesis of the fusidane skeleton are:

  • Cyclization: Oxidosqualene cyclase (e.g., HelA) catalyzes the initial cyclization of (3S)-2,3-oxidosqualene to form the tetracyclic protostane scaffold.

  • Oxidations: A series of cytochrome P450 monooxygenases (e.g., HelB1, HelB2, HelB4) and dehydrogenases perform oxidative modifications at various positions on the steroid core.

  • Acylations: Acyltransferases (e.g., HelD1, HelD2) are responsible for the addition of acetyl groups, which are characteristic of many fusidanes.

  • Decarboxylation: An oxidative decarboxylation step, mediated by an enzyme like HelC, is also a critical part of forming the final fusidane skeleton.

Biosynthesis_Workflow Oxidosqualene (3S)-2,3-Oxidosqualene Protostane Protostane Scaffold Oxidations Multiple Oxidations (P450s, Dehydrogenases) Protostane->Oxidations e.g., HelB1, HelB2 Acetylation Acetylation (Acyltransferases) Oxidations->Acetylation e.g., HelD2 Decarboxylation Oxidative Decarboxylation Acetylation->Decarboxylation e.g., HelC Fusidane_Skeleton Fusidane Skeleton Intermediate Decarboxylation->Fusidane_Skeleton Tailoring Final Tailoring Steps (e.g., HelB3, HelD1, HelE) Fusidane_Skeleton->Tailoring Helvolic_Acid Helvolic Acid / This compound Tailoring->Helvolic_Acid MIC_Workflow Start Start: Prepare 0.5 McFarland Bacterial Suspension Dilute_Inoculum Dilute Suspension to Target ~5 x 10^5 CFU/mL Inoculate Add 100 µL of Diluted Bacterial Inoculum to Wells Dilute_Inoculum->Inoculate Prepare_Plate Dispense 100 µL Broth into 96-well Plate Add_Antibiotic Add 100 µL of 2x Antibiotic Stock to First Column Prepare_Plate->Add_Antibiotic Serial_Dilute Perform 2-fold Serial Dilutions Across the Plate Add_Antibiotic->Serial_Dilute Serial_Dilute->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

References

Methodological & Application

Application Note: Helvolinic Acid Extraction from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Helvolinic acid, a fusidane-type antibiotic, is a fungal secondary metabolite with notable antibacterial activity, particularly against Gram-positive bacteria.[1] It has been isolated from various fungal species, including Sarocladium oryzae, Aspergillus fumigatus, and Fusarium species.[1][2][3][4] This document provides a detailed protocol for the extraction and purification of this compound from fungal cultures, summarizing key quantitative data and outlining the experimental workflow.

Data Presentation

The selection of an appropriate extraction solvent is critical for maximizing the yield and purity of this compound. The polarity of the solvent plays a significant role in its efficiency.[5] Below is a summary of solvents used for the extraction of this compound and related compounds, along with reported yields and bioactivity data.

Table 1: Solvent Solubility and Extraction Data for this compound

SolventSolubility/Extraction EfficiencyReported YieldMinimum Inhibitory Concentration (MIC) against S. aureusReference
Ethyl AcetateEffective for crude extraction from culture filtrates and mycelia.[2][6][7]~20 mg/L (from engineered Aspergillus oryzae)This compound: 1 µg/mL[2][6][7][8][9]
AcetoneHigh solubility ("easily dissolved").[2]Not specifiedNot specified[2]
ChloroformHigh solubility ("easily dissolved").[2]Not specifiedNot specified[2]
MethanolGood solubility ("dissolved").[2]Not specifiedNot specified[2]
EthanolGood solubility ("dissolved," especially at 45°C).[2]Not specifiedNot specified[2]
n-ButanolGood solubility ("dissolved").[2]Not specifiedNot specified[2]
Petroleum EtherLow solubility ("slightly dissolved").[2]Not specifiedNot specified[2]
Alkaline Water (pH 9-11)Good to high solubility.[2]Not specifiedNot specified[2]

Experimental Protocols

This section details the methodology for the cultivation of fungi, extraction of crude this compound, and subsequent purification.

Part 1: Fungal Cultivation

  • Media Preparation: Prepare a suitable liquid culture medium such as Potato Dextrose Broth (PDB) or a solid medium like rice medium. For PDB, dissolve 24 g of PDB powder in 1 L of distilled water and autoclave at 121°C for 15 minutes. For rice medium, use an appropriate protocol for its preparation.

  • Inoculation: Inoculate the sterilized medium with the desired fungal strain (e.g., Sarocladium oryzae or Aspergillus fumigatus). This can be done using a small agar plug of a mycelial culture.[1]

  • Incubation: Incubate the culture flasks on a rotary shaker at approximately 150-200 rpm at a controlled temperature (e.g., 28-30°C) for a period of 5 to 14 days.[1][6] The optimal incubation time will vary depending on the fungal species and should be determined empirically.

Part 2: Crude Extraction of this compound

  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar material.

  • Liquid-Liquid Extraction from Culture Broth:

    • Transfer the culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate, and collect the upper ethyl acetate layer.

    • Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of this compound.

    • Pool the ethyl acetate extracts.

  • Solid-Liquid Extraction from Mycelium (if applicable):

    • The harvested mycelium can also be extracted with ethyl acetate or acetone.[10]

    • Dry the mycelium, for instance at 60°C overnight, and then extract with the solvent.[6]

  • Concentration: Concentrate the pooled organic extracts under reduced pressure using a rotary evaporator at a temperature of approximately 45°C to obtain the crude this compound extract.[2]

Part 3: Purification of this compound

  • Silica Gel Column Chromatography:

    • Prepare a silica gel 60 (230-400 mesh) column in a suitable glass column (e.g., 2.5 x 50 cm).[2]

    • Dissolve the crude extract in a minimal amount of ethyl acetate and load it onto the column.[2]

    • Elute the column with ethyl acetate at a flow rate of approximately 1 mL/min.[2]

    • Collect fractions (e.g., 5 mL each) and monitor them for the presence of this compound using Thin Layer Chromatography (TLC). A suitable solvent system for TLC is chloroform/glacial acetic acid (95:5, v/v), where this compound has an Rf value of approximately 0.55.[2]

    • Combine the fractions containing pure this compound.

  • Crystallization:

    • Concentrate the purified fractions.

    • Dissolve the residue in a minimal amount of warm ethanol (around 45°C).[2]

    • Allow the solution to cool slowly to promote crystallization.

    • Collect the white crystals of this compound by filtration.

Visualizations

Experimental Workflow for this compound Extraction

Helvolinic_Acid_Extraction_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Crude Extraction cluster_purification Purification Media_Prep Media Preparation (e.g., PDB) Inoculation Inoculation with Fungal Strain Media_Prep->Inoculation Incubation Incubation (Shaker, 28-30°C) Inoculation->Incubation Harvesting Harvesting (Filtration) Incubation->Harvesting Culture_Broth Culture Broth Harvesting->Culture_Broth Mycelium Fungal Mycelium Harvesting->Mycelium LLE Liquid-Liquid Extraction (Ethyl Acetate) Culture_Broth->LLE Concentration Concentration (Rotary Evaporator) LLE->Concentration Crude_Extract Crude Helvolinic Acid Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Crystallization Crystallization (Ethanol) Fraction_Collection->Crystallization Pure_Helvolinic_Acid Pure this compound Crystals Crystallization->Pure_Helvolinic_Acid

Caption: Workflow for the extraction and purification of this compound.

References

Application Notes and Protocols for the Purification of Helvolinic Acid using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helvolinic acid, a member of the fusidane family of antibiotics, exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1] Its unique steroidal structure and lack of cross-resistance with many common antibiotics make it a compound of significant interest for drug development.[2] Effective purification is crucial for its characterization, bioactivity studies, and potential therapeutic applications. This document provides detailed protocols for the purification of this compound from fungal fermentation broths using silica gel column chromatography.

Extraction of Crude this compound

Prior to chromatographic purification, this compound must be extracted from the fungal culture. A common method involves liquid-liquid extraction using an organic solvent.

Protocol for Extraction:

  • Fermentation: Culture a this compound-producing fungal strain, such as Sarocladium oryzae, in a suitable liquid medium (e.g., Potato Dextrose Broth) for an appropriate duration (e.g., 15 days at 28°C on a rotary shaker).[2]

  • Filtration: Separate the fungal mycelium from the culture broth by filtration through cheesecloth.

  • Solvent Extraction: Extract the filtrate three times with an equal volume of ethyl acetate.

  • Concentration: Combine the ethyl acetate fractions and remove the solvent under vacuum using a rotary evaporator to yield the crude extract.[2]

Column Chromatography Purification of this compound

Silica gel column chromatography is an effective method for the initial purification of this compound from the crude extract. Two protocols are presented below, offering either a simple isocratic elution or a more complex gradient elution for potentially higher resolution.

Protocol 1: Isocratic Elution

This protocol utilizes a single solvent system for elution, which is simpler to perform.

Experimental Protocol:

  • Column Preparation:

    • Prepare a slurry of silica gel 60 (230-400 mesh) in ethyl acetate.

    • Pack a glass column (e.g., 2.5 x 50 cm) with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a small layer of sand to the top of the stationary phase to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of ethyl acetate.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with 100% ethyl acetate at a flow rate of approximately 1 mL/min.[3]

  • Fraction Collection:

    • Collect fractions of a consistent volume (e.g., 5 mL).

  • Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. In one study, this compound was found in fractions 15-35.[3]

    • Combine the fractions containing the pure compound.

  • Final Concentration:

    • Evaporate the solvent from the combined fractions to obtain the purified this compound.

Protocol 2: Gradient Elution

This protocol employs a solvent gradient of increasing polarity to separate compounds with a wider range of polarities, which may provide a better separation of this compound from other metabolites.

Experimental Protocol:

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (petroleum ether/ethyl acetate 99:1).

    • Pack the column with the slurry as described in Protocol 1.

  • Sample Loading:

    • Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Load the sample onto the column.

  • Elution:

    • Begin elution with the initial mobile phase (petroleum ether/ethyl acetate 99:1).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in a stepwise manner (e.g., 99:1, 49:1, 19:1, 9:1, 4:1, 2:1, 1:1, and finally 0:1 v/v).[2]

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Analyze the fractions by TLC to identify and pool those containing this compound.

  • Further Purification (Optional):

    • For higher purity, the pooled fractions can be further purified using Sephadex LH-20 column chromatography followed by semi-preparative High-Performance Liquid Chromatography (HPLC).[2]

Data Presentation

The following tables summarize quantitative data from representative studies on the purification and bioactivity of this compound.

ParameterValueSource
Starting Culture Volume30 L[2]
Crude Extract Yield4.8 g[2]
Bioactive Fraction Yield (Post-Column)2.3 g[2]

Table 1: Purification Yield of this compound Containing Fraction

CompoundMIC (µg/mL) against S. aureusSource
This compound1[1][4]
Sarocladilactone B4[1][4]
6-desacetoxy-helvolic acid4[1][4]

Table 2: Antibacterial Activity of Purified this compound and Derivatives

Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Crude Extract Preparation cluster_purification Column Chromatography Purification Fungus Fungal Culture (e.g., Sarocladium oryzae) Fermentation Liquid Fermentation Fungus->Fermentation Filtration Filtration Fermentation->Filtration Culture_Broth Culture Broth Filtration->Culture_Broth Extraction Ethyl Acetate Extraction Culture_Broth->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Load_Column Load Sample onto Silica Gel Column Crude_Extract->Load_Column Elution Elution (Isocratic or Gradient) Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pool Fractions with this compound TLC_Analysis->Pooling Final_Product Purified this compound Pooling->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Proposed Mechanism of Action of Fusidane Antibiotics

This compound belongs to the fusidane class of antibiotics. The well-studied member of this class, fusidic acid, is known to inhibit bacterial protein synthesis. It is proposed that this compound shares a similar mechanism of action.

G cluster_ribosome Bacterial Ribosome Ribosome 70S Ribosome Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome EFG Elongation Factor G (EF-G) EFG->Ribosome facilitates translocation Protein_Synthesis_Inhibition Inhibition of Protein Synthesis EFG->Protein_Synthesis_Inhibition Helvolinic_Acid This compound Helvolinic_Acid->EFG binds to and stalls Bacterial_Cell_Death Bacteriostatic Effect / Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Proposed mechanism of action of this compound via inhibition of protein synthesis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Helvolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Helvolic acid, a steroid-like antibiotic with notable antibacterial properties. The presented protocol is designed for accuracy and reproducibility, making it suitable for research, quality control, and drug development applications. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This document provides a comprehensive guide, including experimental protocols, data presentation, and a visual workflow to ensure successful implementation.

Introduction

Helvolic acid, a fusidane-type antibiotic, is a fungal metabolite known for its activity against various bacteria. Accurate and precise quantification of Helvolic acid is crucial for microbiological research, pharmaceutical development, and quality assurance of fermentation products. This application note presents a validated HPLC method adaptable for the analysis of Helvolic acid in various sample matrices. The methodology is based on established principles for the chromatographic separation of steroid-like compounds.

Data Presentation

The following table summarizes the key quantitative parameters for the HPLC analysis of Helvolic acid, derived from established methods for Helvolic acid and the closely related fusidane antibiotic, fusidic acid.[1][2][3][4]

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 50% B to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 208 nm
Expected Retention Time Variable, dependent on exact gradient and system

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of Helvolic acid.

Reagents and Materials
  • Helvolic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Helvolic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial gradient conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is outlined below.

  • Accurately weigh a known amount of the homogenized sample containing Helvolic acid.

  • Extract the analyte using a suitable solvent such as methanol or ethyl acetate. Sonication may be used to improve extraction efficiency.[2]

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the mobile phase to bring the concentration of Helvolic acid within the linear range of the calibration curve.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each standard solution and sample extract.

  • Run the gradient elution as specified in the data table.

  • Monitor the absorbance at 208 nm.

  • Construct a calibration curve by plotting the peak area of the Helvolic acid standard against its concentration.

  • Determine the concentration of Helvolic acid in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualization

HPLC_Workflow Standard Weigh Helvolic Acid Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sample Extract_Sample Extract with Solvent (e.g., Methanol) Sample->Extract_Sample Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Filter_Sample Filter Extract Extract_Sample->Filter_Sample HPLC_System Equilibrate HPLC System Inject Inject Standard/ Sample (20 µL) HPLC_System->Inject Separate Chromatographic Separation (C18 Column, Gradient) Inject->Separate Detect UV Detection (208 nm) Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Helvolic Acid in Sample Detect->Quantify

Caption: Experimental workflow for the HPLC analysis of Helvolic acid.

Signaling Pathways and Logical Relationships

For the analysis of a small molecule like Helvolic acid by HPLC, a signaling pathway diagram is not applicable. The logical relationship in this context is the direct correlation between the concentration of the analyte and the response of the detector (peak area), which is a fundamental principle of quantitative chromatography. This relationship is visually represented by the calibration curve constructed during the analysis.

Logical_Relationship Concentration Helvolic Acid Concentration Calibration_Curve Linear Relationship (Calibration Curve) Concentration->Calibration_Curve Peak_Area Detector Response (Peak Area) Calibration_Curve->Peak_Area

Caption: Logical relationship between concentration and detector response in HPLC.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Helvolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Helvolinic acid, a fusidane-type antibiotic known for its activity primarily against Gram-positive bacteria. The following sections offer comprehensive methodologies for two standard MIC determination techniques: Broth Microdilution and Agar Dilution. Additionally, a summary of reported MIC values for this compound and the closely related Helvolic acid against various microorganisms is presented for comparative analysis.

Introduction to this compound and MIC Determination

This compound is a nortriterpenoid antibiotic belonging to the fusidane class, which also includes fusidic acid. These antibiotics are known to inhibit bacterial protein synthesis. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method in microbiology to assess the potency of an antimicrobial agent against a specific microorganism. The MIC is defined as the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. This value is crucial for understanding the antimicrobial spectrum of a compound and for guiding further drug development and clinical use.

Data Presentation: MIC Values of this compound and Related Compounds

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound and the structurally similar Helvolic acid against a variety of bacterial strains. This data provides a baseline for the expected antimicrobial activity and can be used for comparison with experimentally determined values.

CompoundMicroorganismStrainMIC (µg/mL)Reference
This compound Staphylococcus aureusNot Specified1[1]
This compound Staphylococcus aureusNot Specified6.25[2]
This compound Escherichia coliNot Specified6.25[2]
Helvolic acidBacillus subtilisNot Specified2[3]
Helvolic acidStaphylococcus aureus (MRSA)Not Specified4[3]
Helvolic acidStaphylococcus aureusNot Specified3.13[2]
Helvolic acidEscherichia coliNot Specified3.13[2]
Helvolic acidBacillus subtilisATCC 663316-32
Helvolic acidStaphylococcus aureusATCC 2592316-32
Helvolic acidStaphylococcus aureus (MRSA)DMST 2065416-32
Helvolic acidStaphylococcus saprophyticusATCC 1530516-32
Helvolic acidStreptococcus pneumoniaeDMST 1531916-32
Helvolic acidEnterococcus faecalisATCC 2921216-32
Helvolic acidMycobacterium tuberculosisH37Ra12.5-25.0

Experimental Protocols

Two standard and widely accepted methods for MIC determination are presented below: Broth Microdilution and Agar Dilution. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

Protocol 1: Broth Microdilution Method

This method utilizes 96-well microtiter plates to test a range of antibiotic concentrations. It is a widely used and efficient method for determining MIC values.

Materials:

  • This compound (powder)

  • Appropriate solvent for this compound (e.g., DMSO, ethanol)

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

  • Bacterial strain(s) of interest

  • Sterile tubes for dilutions

  • Micropipettes and sterile tips

  • Incubator (35 ± 2°C)

  • Spectrophotometer or McFarland turbidity standards (0.5 McFarland)

  • Sterile petri dishes

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in a suitable solvent. The CLSI provides recommendations for solvents for various antimicrobial agents.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (inoculum without antibiotic), and column 12 will be the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations by half, achieving the desired final concentrations.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate_prep Plate Preparation cluster_inoculation_incubation Inoculation & Incubation cluster_results Results prep_stock Prepare this compound Stock Solution add_broth Add 100 µL Broth to all wells prep_stock->add_broth prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with 100 µL of Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution of this compound (Columns 1-10) add_broth->serial_dilution serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Inspect and Determine MIC incubate->read_mic

Workflow for Broth Microdilution MIC Determination.
Protocol 2: Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms. This method is considered a reference method and is particularly useful for testing multiple isolates simultaneously.[7]

Materials:

  • This compound (powder)

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA) or other suitable agar

  • Sterile petri plates (100 mm)

  • Bacterial strain(s) of interest

  • Sterile tubes for dilutions

  • Water bath (45-50°C)

  • Inoculum replicating device (optional)

  • Incubator (35 ± 2°C)

  • Spectrophotometer or McFarland turbidity standards (0.5 McFarland)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound as described in the broth microdilution protocol.

  • Preparation of Agar Plates with this compound:

    • Prepare a series of dilutions of the this compound stock solution in a sterile diluent.

    • Melt the MHA and allow it to cool to 45-50°C in a water bath.

    • For each desired final concentration, add 1 part of the this compound dilution to 9 parts of molten agar (e.g., 2 mL of antibiotic solution to 18 mL of agar). Mix thoroughly by inverting the tube several times to avoid bubbles.

    • Pour the agar mixture into sterile petri plates to a depth of 3-4 mm and allow them to solidify at room temperature.

    • Prepare a control plate containing agar without any this compound.

  • Preparation of Inoculum:

    • Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ Colony Forming Units (CFU) per spot on the agar surface.

  • Inoculation:

    • Spot-inoculate the prepared agar plates with the bacterial suspension. An inoculum replicating device can be used to inoculate multiple isolates onto each plate.

    • Allow the inoculum spots to dry completely before inverting the plates for incubation.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. A single colony or a faint haze should be disregarded. The growth control plate should show confluent growth.[7]

Agar_Dilution_Workflow cluster_prep Preparation cluster_plate_prep Plate Preparation cluster_inoculation_incubation Inoculation & Incubation cluster_results Results prep_stock Prepare this compound Stock Solution add_antibiotic Add this compound dilutions to Molten Agar prep_stock->add_antibiotic prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) spot_inoculate Spot Inoculate Plates with Bacterial Suspension prep_inoculum->spot_inoculate melt_agar Melt and Cool Agar to 45-50°C melt_agar->add_antibiotic pour_plates Pour Agar into Plates and allow to solidify add_antibiotic->pour_plates pour_plates->spot_inoculate incubate Incubate at 35°C for 16-20 hours spot_inoculate->incubate read_mic Examine Plates and Determine MIC incubate->read_mic

Workflow for Agar Dilution MIC Determination.

Quality Control

For accurate and reproducible MIC results, it is essential to include quality control (QC) strains with known MIC values in each experiment. Reference strains such as Staphylococcus aureus ATCC® 29213™ and Enterococcus faecalis ATCC® 29212™ are commonly used for this purpose. The obtained MIC values for the QC strains should fall within the acceptable ranges defined by CLSI or EUCAST.

Interpretation of Results

The MIC value is a quantitative measure of the in vitro activity of an antimicrobial agent. It is a critical parameter in the early stages of drug discovery and development. For clinical applications, MIC values are interpreted in conjunction with clinical breakpoints to categorize an organism as susceptible, intermediate, or resistant to a particular antibiotic. These breakpoints are established by regulatory bodies like the CLSI and EUCAST.

References

Application Notes and Protocols: Agar Diffusion Assay for Helvolinic Acid Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helvolinic acid, a fusidane-type antibiotic, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1][2][3] This document provides a detailed protocol for assessing the antibacterial potency of this compound using the agar diffusion assay, a widely accepted and standardized method. The Kirby-Bauer disk diffusion susceptibility test is a standard method used to determine the sensitivity or resistance of pathogenic aerobic and facultative anaerobic bacteria to various antimicrobial compounds.[4][5] This method allows for a qualitative and semi-quantitative evaluation of the ability of an antimicrobial agent to inhibit bacterial growth.

The principle of the agar diffusion assay is based on the diffusion of an antimicrobial agent from a saturated paper disk into an agar medium seeded with a test microorganism.[6][7] The antimicrobial agent diffuses outwards, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.[6] The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Data Presentation

The antibacterial activity of this compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a given strain of bacteria.[8] While the agar diffusion assay provides a zone of inhibition, this is correlated with the MIC. A larger zone of inhibition generally corresponds to a lower MIC and thus higher antibacterial potency. Below is a summary of reported MIC values for this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)Reference
Staphylococcus aureusGram-positive1 - 6.25[1][9]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive4[2]
Bacillus subtilisGram-positive2 - 16[2][9]
Streptococcus pneumoniaeGram-positive16 - 32[9]
Enterococcus faecalisGram-positive16 - 32[9]
Escherichia coliGram-negative3.13 - 6.25[9]
Mycobacterium tuberculosis H37RaAcid-fast12.5 - 25.0[9]

Experimental Protocols

This section details the standardized Kirby-Bauer disk diffusion susceptibility test protocol, adapted for the evaluation of this compound.

Materials
  • This compound (of known purity)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (poured to a depth of 4 mm)[4][10]

  • Test bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Sterile saline solution (0.85% NaCl) or Tryptic Soy Broth

  • 0.5 McFarland turbidity standard[4][10]

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)[6]

  • Calipers or a ruler for measuring zone diameters

  • Sterile forceps

  • Control antibiotic disks (e.g., penicillin, erythromycin)

Inoculum Preparation
  • Culture Preparation: From a pure culture of the test organism, select three to five similar colonies and transfer them to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).[11]

  • Incubation: Incubate the broth culture at 35°C for 2 to 6 hours until it achieves a turbidity equivalent to or greater than the 0.5 McFarland standard.[11]

  • Turbidity Adjustment: Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This standard corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

Disk Preparation
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) at a high concentration.

  • Disk Impregnation: Aseptically apply a precise volume of the this compound solution onto sterile filter paper disks to achieve the desired concentration per disk (e.g., 30 µg). Allow the solvent to evaporate completely in a sterile environment.

Inoculation of Agar Plates
  • Swab Inoculation: Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the bacterial suspension. Rotate the swab several times and press it firmly against the upper inside wall of the tube to express excess fluid.[11]

  • Streaking: Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure a uniform lawn of bacterial growth. Finally, swab the rim of the agar.[6]

  • Drying: Allow the plate to dry for 3 to 5 minutes before applying the antibiotic disks.

Application of Disks and Incubation
  • Disk Placement: Using sterile forceps, place the this compound-impregnated disks and control antibiotic disks onto the inoculated agar surface. The disks should be placed at least 24 mm apart from each other.[10]

  • Adhesion: Gently press each disk down to ensure complete contact with the agar surface.[6] Once a disk is in contact with the agar, it should not be moved as diffusion begins almost immediately.[6]

  • Incubation: Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disk placement.[6] Incubate for 16 to 18 hours.[6]

Interpretation of Results
  • Measurement: After incubation, measure the diameter of the zone of complete inhibition (where no visible growth occurs) to the nearest millimeter using calipers or a ruler. The measurement should include the diameter of the disk.

  • Interpretation: The susceptibility of the bacterial strain to this compound is determined by comparing the zone diameter to standardized interpretive charts (if available). In the absence of specific interpretive standards for this compound, the results can be reported as the mean zone diameter ± standard deviation from replicate experiments. The results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R).[10]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Inoculum Preparation Inoculation Plate Inoculation Inoculum->Inoculation Media Media Preparation Media->Inoculation Antibiotic_Disk Antibiotic Disk Preparation Disk_Placement Disk Placement Antibiotic_Disk->Disk_Placement Inoculation->Disk_Placement Incubation Incubation Disk_Placement->Incubation Measurement Zone Measurement Incubation->Measurement Interpretation Interpretation Measurement->Interpretation

Caption: Experimental workflow for the agar diffusion assay.

MIC_vs_Zone_of_Inhibition cluster_cause Antibiotic Property cluster_effect Assay Observation cluster_inverse_cause Antibiotic Property cluster_inverse_effect Assay Observation MIC Low MIC (High Potency) Zone Large Zone of Inhibition MIC->Zone leads to High_MIC High MIC (Low Potency) Small_Zone Small or No Zone of Inhibition High_MIC->Small_Zone leads to

Caption: Relationship between MIC and Zone of Inhibition.

References

Application Notes and Protocols: Broth Microdilution Method for Helvolinic Acid MIC Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Helvolinic acid using the broth microdilution method. This document outlines the necessary materials, step-by-step procedures, quality control measures, and data interpretation.

Introduction

This compound is a fusidane-type antibiotic, a class of compounds known for their potent activity against Gram-positive bacteria.[1] These antibiotics have garnered renewed interest due to their unique mechanism of action and lack of cross-resistance with many commonly used antibiotics.[1] Accurate determination of the MIC is crucial for evaluating the efficacy of this compound against various bacterial strains and is a fundamental step in antimicrobial drug development and surveillance. The broth microdilution method is a standardized and widely accepted technique for quantitative MIC determination.[2][3]

Mechanism of Action

This compound, like other fusidane antibiotics, inhibits bacterial protein synthesis by targeting elongation factor G (EF-G).[4] This protein is essential for the translocation of the ribosome along the mRNA during protein synthesis. By binding to EF-G, this compound stalls the elongation process, leading to the cessation of protein production and ultimately inhibiting bacterial growth.

Bacterial Ribosome Bacterial Ribosome mRNA mRNA Bacterial Ribosome->mRNA binds to Elongation_Factor_G Elongation Factor G (EF-G) mRNA->Elongation_Factor_G recruits GTP_Hydrolysis GTP Hydrolysis Elongation_Factor_G->GTP_Hydrolysis mediates Translocation Ribosome Translocation GTP_Hydrolysis->Translocation powers Protein_Synthesis Protein Synthesis Continues Translocation->Protein_Synthesis Helvolinic_Acid This compound Helvolinic_Acid->Inhibition Inhibition->Elongation_Factor_G binds to & inhibits

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Materials and Reagents

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Bacterial strains (test organisms and Quality Control strains)

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • McFarland turbidity standards (0.5 standard)

  • Spectrophotometer or densitometer

  • Sterile petri dishes, tubes, and pipette tips

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Experimental Protocols

The following protocols are based on established broth microdilution methodologies.

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the this compound in 100% DMSO to prepare a stock solution of a known high concentration (e.g., 1280 µg/mL). Gentle warming and sonication may be required to fully dissolve the compound.

  • Store the stock solution in small aliquots at -20°C or below, protected from light.

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35 ± 2°C until it reaches the log phase of growth.

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

Broth Microdilution Procedure

The following workflow outlines the serial dilution and inoculation process.

cluster_0 Preparation cluster_1 Plate Setup cluster_2 Inoculation & Incubation cluster_3 Result Interpretation Stock_Solution Prepare this compound Stock Solution (in DMSO) Add_Drug Add 50 µL of 2x this compound to first column Stock_Solution->Add_Drug Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Diluted_Inoculum Dilute Inoculum to final ~5 x 10^5 CFU/mL Bacterial_Inoculum->Diluted_Inoculum Inoculate_Plate Add 50 µL of diluted inoculum to each well Diluted_Inoculum->Inoculate_Plate Dispense_Broth Dispense 50 µL CAMHB to all wells Dispense_Broth->Add_Drug Serial_Dilution Perform 2-fold serial dilutions across the plate Add_Drug->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 35 ± 2°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_MIC Visually inspect for growth and determine MIC Incubate_Plate->Read_MIC

Figure 2. Experimental workflow for this compound MIC determination.

  • Aseptically dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Prepare a working solution of this compound at twice the highest desired final concentration in CAMHB from the stock solution.

  • Add 50 µL of the 2x this compound working solution to the wells in the first column of the microtiter plate.

  • Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.

  • The final volume in each well after dilution is 50 µL.

  • Add 50 µL of the diluted bacterial inoculum (prepared in step 3.2) to each well, bringing the final volume to 100 µL.

  • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only) on each plate.

  • Seal the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

MIC Determination

After incubation, visually inspect the microtiter plates for bacterial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of the MIC testing. Standard ATCC® strains should be tested with each batch of MIC assays. While specific QC ranges for this compound are not yet established by major regulatory bodies, data from the closely related fusidic acid can be used as a reference.

QC StrainRecommended MediumIncubation ConditionsExpected MIC Range (µg/mL) for Fusidic Acid*
Staphylococcus aureus ATCC® 29213CAMHB35 ± 2°C, 16-20 hours0.06 - 0.25

* Note: These ranges are for fusidic acid and should be used as a guideline for this compound until specific ranges are established. The MIC for this compound against S. aureus has been reported to be 1 µg/mL in some studies.[1]

Data Presentation

MIC results should be recorded and tabulated for easy comparison. Below is an example of how to present the data.

Bacterial StrainThis compound MIC (µg/mL)Interpretation
Staphylococcus aureus ATCC® 29213 (QC)0.125In Control
Clinical Isolate 1 (S. aureus)1-
Clinical Isolate 2 (S. epidermidis)2-
Clinical Isolate 3 (E. faecalis)>64-

Troubleshooting

  • No growth in the growth control well: This may indicate a problem with the inoculum viability or incubation conditions. Repeat the test with a fresh culture and verify incubator temperature.

  • Growth in the sterility control well: This indicates contamination of the broth or plate. Discard the results and repeat the assay with sterile materials.

  • QC strain MIC out of range: This could be due to issues with the antibiotic stock solution, inoculum preparation, or testing procedure. Investigate each of these steps before re-testing.

By following these detailed protocols, researchers can obtain accurate and reproducible MIC values for this compound, contributing to a better understanding of its antimicrobial properties and potential clinical applications.

References

Application Notes: Synergistic Effect of Helvolinic Acid and its Analogue Helvolic Acid with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the exploration of novel therapeutic strategies. One promising approach is the use of combination therapies where a synergistic interaction between two or more antimicrobial agents enhances their efficacy beyond their individual effects. Helvolinic acid, and its closely related precursor helvolic acid, belong to the fusidane class of antibiotics. While data on this compound is limited, studies on helvolic acid have demonstrated significant synergistic potential when combined with other classes of antibiotics, particularly against problematic pathogens like multi-drug resistant Staphylococcus aureus (MRSA).

These application notes provide a summary of the synergistic effects of helvolic acid with other antibiotics, detailed protocols for assessing synergy, and an overview of the mechanism of action of this antibiotic class. Given the limited specific data for this compound, the information presented here on helvolic acid serves as a valuable proxy due to their structural similarity and reported analogous antibiotic spectrum.

Synergistic Activity of Helvolic Acid

Helvolic acid has been shown to act synergistically with several antibiotics, reducing the minimum inhibitory concentrations (MICs) of both agents and enhancing bactericidal activity. This is particularly evident in studies against multi-drug resistant Staphylococcus aureus.

Data Summary

The synergistic interactions of helvolic acid with various antibiotics have been quantified using the Fractional Inhibitory Concentration (FIC) index, a standard measure of synergy. A summary of these findings is presented below.

Pathogen Strain(s)Antibiotic CombinationFIC Index RangeInterpretationReference
Multi-drug resistant S. aureusHelvolic Acid + Erythromycin0.188 - 0.675Synergy to Additive[1]
Some multi-drug resistant S. aureusHelvolic Acid + PenicillinNot specified, but synergy observedSynergy[2]
Some multi-drug resistant S. aureusHelvolic Acid + TetracyclineNot specified, but synergy observedSynergy[2]

Note: An FIC index of ≤ 0.5 is typically defined as synergy, > 0.5 to 4.0 as additive or indifferent, and > 4.0 as antagonism.

Mechanism of Action and Synergy

Helvolic acid, like other fusidane antibiotics, inhibits bacterial protein synthesis. It specifically targets and traps elongation factor G (EF-G) on the ribosome after translocation, preventing the release of EF-G and thereby halting further protein synthesis.[3][4][5] This unique mechanism of action means there is little to no cross-resistance with other antibiotic classes.[6]

The precise molecular basis for the observed synergy with antibiotics like penicillin, erythromycin, and tetracycline has not been fully elucidated in the reviewed literature. However, it is hypothesized that the multi-target effect of combining antibiotics with different mechanisms of action can lead to a more potent bactericidal effect. For instance, while helvolic acid inhibits protein synthesis, a beta-lactam like penicillin disrupts cell wall synthesis. This dual assault on critical bacterial functions may be more effective than either agent alone.

Experimental Protocols

To assess the synergistic potential of this compound or its analogues with other antibiotics, the following experimental protocols are recommended.

Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index Determination

The checkerboard assay is a two-dimensional dilution technique used to determine the FIC index and quantify the degree of synergy.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Stock solutions of Helvolinic/Helvolic Acid and the partner antibiotic(s) of known concentration

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of Helvolinic/Helvolic Acid (Drug A) and the partner antibiotic (Drug B) in MHB.

  • Plate Setup:

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), add 50 µL of serially diluted Drug A.

    • Along the y-axis (e.g., rows A-G), add 50 µL of serially diluted Drug B.

    • The final volume in each well containing the drug combination will be 150 µL after adding the bacterial inoculum.

    • Include control wells: Drug A alone, Drug B alone, and a growth control (no antibiotics).

  • Inoculation:

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the final bacterial inoculum to each well.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density. The MIC is the lowest concentration showing no visible growth.

    • Calculate the FIC for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifference

      • FICI > 4.0: Antagonism

Time-Kill Curve Assay

The time-kill curve assay assesses the bactericidal or bacteriostatic activity of antibiotic combinations over time.

Materials:

  • Culture tubes or flasks

  • MHB

  • Bacterial inoculum standardized to 0.5 McFarland

  • Stock solutions of Helvolinic/Helvolic Acid and partner antibiotic(s)

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Spectrophotometer

Procedure:

  • Preparation of Cultures:

    • Prepare tubes with MHB containing the antibiotics at desired concentrations (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC) alone and in combination.

    • Include a growth control tube without any antibiotics.

  • Inoculation:

    • Inoculate each tube with a final bacterial concentration of ~5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

    • Count the number of colonies (CFU/mL) for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each antibiotic condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • A ≥ 3-log10 decrease from the initial inoculum is considered bactericidal activity.

Visualizations

Mechanism of Action of Fusidane Antibiotics

G cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Protein_Synthesis Protein Synthesis 50S->Protein_Synthesis Translocation 30S 30S Subunit mRNA mRNA tRNA_A tRNA (A-site) tRNA_P tRNA (P-site) EFG Elongation Factor G (EF-G) EFG->50S Binds to ribosome EFG->Inhibition Traps EF-G on ribosome Helvolic_Acid Helvolic Acid Helvolic_Acid->EFG

Caption: Mechanism of action of Helvolic Acid.

Experimental Workflow for Synergy Testing

G cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay CB_Start Prepare serial dilutions of Helvolic Acid & Partner Antibiotic CB_Plate Dispense into 96-well plate in a checkerboard format CB_Start->CB_Plate CB_Inoculate Inoculate with standardized bacterial suspension CB_Plate->CB_Inoculate CB_Incubate Incubate at 37°C for 18-24h CB_Inoculate->CB_Incubate CB_Read Determine MICs of drugs alone and in combination CB_Incubate->CB_Read CB_Calculate Calculate FIC Index (FICI) CB_Read->CB_Calculate CB_Interpret Interpret Synergy (FICI ≤ 0.5) CB_Calculate->CB_Interpret TK_Start Prepare cultures with antibiotics (alone and in combination) TK_Inoculate Inoculate with standardized bacterial suspension TK_Start->TK_Inoculate TK_Incubate Incubate at 37°C with shaking TK_Inoculate->TK_Incubate TK_Sample Sample at multiple time points (0, 2, 4, 8, 24h) TK_Incubate->TK_Sample TK_Plate Perform serial dilutions and plate for viable counts (CFU/mL) TK_Sample->TK_Plate TK_Plot Plot log10 CFU/mL vs. Time TK_Plate->TK_Plot TK_Interpret Interpret Synergy (≥ 2-log10 kill vs. most active agent) TK_Plot->TK_Interpret Start Start Synergy Assessment Start->CB_Start Start->TK_Start

Caption: Workflow for assessing antibiotic synergy.

References

Application Notes and Protocols for the Isolation of Helvolinic Acid from Sarocladium oryzae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the isolation and purification of helvolinic acid, a potent antibiotic metabolite, from the fungus Sarocladium oryzae. The methodologies detailed below are compiled from established research and are intended to guide researchers in obtaining this secondary metabolite for further study and development.

Introduction

This compound is a fusidane-type triterpenoid antibiotic with known antibacterial and phytotoxic properties.[1][2] It is a secondary metabolite produced by various fungi, including Sarocladium oryzae (formerly known as Acrocylindrium oryzae), the causal agent of sheath rot in rice.[1] The isolation of this compound is a critical first step for a range of research applications, including the investigation of its bioactivity, mechanism of action, and potential as a lead compound in drug discovery. This protocol outlines the key steps from fungal cultivation to the purification and characterization of this compound.

Data Presentation

The production of this compound can vary significantly between different isolates of Sarocladium oryzae. The following table summarizes quantitative data on this compound production from various studies.

S. oryzae Isolate GroupMean this compound Concentration (µg/L)Analytical MethodReference
Group 1~10 - 150Liquid Chromatography-High-Resolution Mass Spectrometry[3][4]
Group 2~10 - 120Liquid Chromatography-High-Resolution Mass Spectrometry[3][4]
Group 3~10 - 100Liquid Chromatography-High-Resolution Mass Spectrometry[3][4]

Note: The production levels can be influenced by the specific isolate, culture conditions, and extraction efficiency.

Experimental Protocols

This section provides a detailed methodology for the isolation of this compound from Sarocladium oryzae.

Fungal Culture and Fermentation

Objective: To cultivate Sarocladium oryzae for the production of this compound.

Materials:

  • Sarocladium oryzae isolate (e.g., isolate AO-3)[1]

  • Yeast Extract Agar (YA) plates: 4 g yeast extract, 10 g malt extract, 4 g glucose, 20 g agar per 1 L of distilled water, pH 7.3[1]

  • Potato-Sucrose-Peptone (PSP) broth: 200 g potato, 15 g sucrose, 5 g peptone, 0.1 g Cu(NO₃)₂·3H₂O, 20 g Na₂HPO₄·12H₂O per 1 L of distilled water[1]

  • 500 ml Erlenmeyer flasks

  • Orbital shaker

  • Cork borer (75 mm)

Protocol:

  • Grow the Sarocladium oryzae isolate on YA plates for one week at 27°C.[1]

  • Using a 75 mm cork borer, punch out ten culture disks from the YA plate.[1]

  • Transfer the ten culture disks into a 500 ml Erlenmeyer flask containing 100 ml of PSP broth.[1]

  • Incubate the flask on an orbital shaker at 240 rpm and 27°C for 4 days.[1]

Extraction of Crude this compound

Objective: To extract the crude this compound from the culture filtrate.

Materials:

  • Culture broth from the fermentation step

  • Glass wool

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • After the 4-day incubation period, filter the culture broth through glass wool to remove the fungal mycelia.[1]

  • Transfer the culture filtrate to a separatory funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the filtrate. Shake vigorously and allow the layers to separate.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction process two more times with fresh ethyl acetate.[1]

  • Combine all the ethyl acetate extracts.

  • Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Purification of this compound

Objective: To purify this compound from the crude extract using column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel 60

  • Glass chromatography column

  • Ethyl acetate (as eluent)

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent for TLC (e.g., chloroform:methanol mixture)

  • UV lamp for visualization

Protocol:

  • Prepare a silica gel 60 column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate) and load it onto the column.[1]

  • Elute the column with ethyl acetate.[1]

  • Collect fractions of a defined volume (e.g., 5 ml) using a fraction collector.[1]

  • Monitor the fractions for the presence of this compound using TLC. A reported Rf value for this compound is 0.49.[5]

  • Pool the fractions containing pure this compound (typically found in fraction numbers 15-35 under the specified conditions).[1]

  • Evaporate the solvent from the pooled fractions to obtain purified this compound.

Alternative Purification Method: For higher purity, the extract can be subjected to semi-preparative High-Performance Liquid Chromatography (HPLC).[6]

Characterization of this compound

Objective: To confirm the identity and purity of the isolated this compound.

Methods: The structure and identity of the purified this compound can be confirmed by various spectroscopic techniques:

  • Thin-Layer Chromatography (TLC): To assess purity and determine the Rf value.[1]

  • Ultraviolet-Visible (UV) Spectroscopy: To determine the absorption maxima.[1]

  • Infrared (IR) Spectroscopy: To identify functional groups.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation.[1]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound.

Helvolinic_Acid_Isolation_Workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_characterization 4. Characterization A Inoculate Sarocladium oryzae on YA Plates B Incubate for 7 days at 27°C A->B C Transfer Culture Disks to PSP Broth B->C D Incubate on Orbital Shaker (4 days, 27°C, 240 rpm) C->D E Filter Culture Broth (remove mycelia) D->E Culture Broth F Liquid-Liquid Extraction with Ethyl Acetate (3x) E->F G Combine Ethyl Acetate Extracts F->G H Concentrate under Reduced Pressure G->H I Crude this compound Extract H->I J Silica Gel Column Chromatography I->J Crude Extract K Elute with Ethyl Acetate J->K L Collect and Monitor Fractions by TLC K->L M Pool Pure Fractions L->M N Evaporate Solvent M->N O Purified this compound N->O P TLC O->P Q UV-Vis O->Q R IR O->R S NMR O->S T MS O->T

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathways and Logical Relationships

While a specific signaling pathway for this compound biosynthesis regulation in Sarocladium oryzae is not fully elucidated in the provided context, the production of secondary metabolites in fungi is generally controlled by complex regulatory networks. These networks involve global regulators and pathway-specific transcription factors that respond to environmental cues.

Secondary_Metabolite_Regulation A Environmental Cues (e.g., nutrients, pH, temperature) B Signal Transduction Pathways A->B C Global Regulatory Factors (e.g., LaeA-like proteins) B->C D Pathway-Specific Transcription Factors B->D E Biosynthesis Gene Cluster for this compound C->E D->E F This compound Production E->F

Caption: Generalized logical relationship for secondary metabolite regulation.

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of Helvolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of helvolinic acid. Given the structural similarity between this compound and fusidic acid, methods and troubleshooting strategies for fusidic acid are often applicable and are referenced throughout this guide.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC separation of this compound?

A1: For reversed-phase HPLC analysis of this compound, a C18 column is the most common stationary phase. A good starting point for the mobile phase is a gradient of acetonitrile and water, with an acidic modifier to ensure good peak shape. The UV detection wavelength is typically set around 204-235 nm.

Q2: I am observing significant peak tailing with my this compound peak. What are the common causes and solutions?

A2: Peak tailing for acidic compounds like this compound is a frequent issue in reversed-phase HPLC.[1][2] The primary cause is often secondary interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase.[3] Here are the common causes and solutions:

  • Mobile Phase pH: If the mobile phase pH is too high, the acidic this compound will be ionized, leading to interactions with silanols. Solution: Lower the mobile phase pH to below the pKa of this compound (typically pH 2.5-4) by adding an acidic modifier like formic acid, acetic acid, or phosphoric acid.[1][2]

  • Silanol Interactions: Even at low pH, residual silanol groups can cause tailing. Solution: Use a modern, high-purity, end-capped C18 column to minimize exposed silanols. Adding a competing acid to the mobile phase can also help mask these interactions.[2]

  • Column Overload: Injecting too much sample can lead to peak tailing. Solution: Reduce the sample concentration or injection volume.[1]

Q3: How can I prepare my sample of this compound for chromatographic analysis?

A3: Proper sample preparation is crucial for obtaining reliable and reproducible chromatographic results. The general steps include:

  • Dissolution: Dissolve the sample in a solvent compatible with the initial mobile phase conditions. For reversed-phase HPLC, this is often a mixture of the mobile phase components, like acetonitrile/water.

  • Extraction (if necessary): For complex matrices such as fermentation broths or biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[4]

  • Filtration: Always filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter that could block the column.

Q4: What are suitable mobile phases for the TLC separation of this compound?

A4: For Thin-Layer Chromatography (TLC) of this compound on silica gel plates (normal-phase), a mobile phase consisting of a mixture of a nonpolar and a polar solvent is typically used. The addition of a small amount of acid can improve the spot shape. A common mobile phase system for the related compound, fusidic acid, is n-hexane-ethyl acetate-glacial acetic acid in a 6:3:1 (v/v/v) ratio.[5][6] Adjusting the ratio of these solvents will alter the Rf value.

Troubleshooting Guides

HPLC Troubleshooting
ProblemPossible CauseRecommended Solution
Peak Tailing Mobile phase pH is too high, leading to ionization of this compound.Add an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress ionization (aim for pH < 5).[1][2]
Secondary interactions with residual silanols on the column packing.Use a high-purity, end-capped C18 column. Consider adding a competing acid to the mobile phase.[2][7]
Column overload.Reduce the injection volume or dilute the sample.[1]
Poor Resolution Inappropriate mobile phase composition.Optimize the gradient profile or the isocratic mobile phase composition. Changing the organic modifier (e.g., methanol instead of acetonitrile) can alter selectivity.
Column deterioration.Replace the column or try flushing it with a strong solvent.
Ghost Peaks Contamination from a previous injection.Flush the column with a strong solvent between runs. Ensure the sample diluent is compatible with the mobile phase.
Impurities in the mobile phase.Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
Split Peaks Void at the column inlet.Replace the column. Using a guard column can help extend the life of the analytical column.[2]
Sample solvent is too strong.Dissolve the sample in the initial mobile phase or a weaker solvent.[1]
TLC Troubleshooting
ProblemPossible CauseRecommended Solution
Streaking/Tailing of Spots Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.[8][9][10]
Analyte is interacting with the stationary phase.Add a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase to improve spot shape for acidic compounds.[9][10]
Spots Remain at the Baseline (Low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent in the mobile phase system.[9]
Spots Run with the Solvent Front (High Rf) The mobile phase is too polar.Increase the proportion of the nonpolar solvent in the mobile phase system.[9]
No Spots are Visible The sample concentration is too low.Concentrate the sample or spot the plate multiple times in the same location, allowing the solvent to dry between applications.[9][11]
The compound is not UV-active or does not stain with the chosen reagent.Try a different visualization technique (e.g., different staining reagent).[9][11]

Experimental Protocols

Detailed HPLC Method for this compound (adapted from Fusidic Acid Methods)
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient could be starting at 60% B, increasing to 90% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[12]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Detailed TLC Method for this compound (adapted from Fusidic Acid Methods)
  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: n-hexane: ethyl acetate: glacial acetic acid (6:3:1, v/v/v).[5][6]

  • Sample Application: Apply 1-5 µL of the sample solution as a small spot or a narrow band onto the TLC plate.

  • Development: Develop the plate in a saturated TLC chamber until the mobile phase front reaches about 1 cm from the top of the plate.

  • Visualization: After drying the plate, visualize the spots under UV light (254 nm). Staining with a suitable reagent can also be used.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Dissolve Dissolve Sample Extract Extract (LLE/SPE) (if needed) Dissolve->Extract Filter Filter (0.22 µm) Extract->Filter Inject Inject Sample Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify this compound Integrate->Quantify Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH < pKa? Start->Check_pH Adjust_pH Action: Lower pH with Acid Modifier Check_pH->Adjust_pH No Check_Column Is an End-capped Column Used? Check_pH->Check_Column Yes Adjust_pH->Check_Column Use_Endcapped Action: Switch to End-capped Column Check_Column->Use_Endcapped No Check_Load Is Sample Overloaded? Check_Column->Check_Load Yes Use_Endcapped->Check_Load Reduce_Load Action: Dilute Sample or Reduce Injection Volume Check_Load->Reduce_Load Yes Resolved Peak Shape Improved Check_Load->Resolved No Reduce_Load->Resolved

References

Stability of Helvolinic acid in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of helvolinic acid in various experimental conditions. The information is presented in a question-and-answer format to directly address common challenges.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided is based on the physicochemical properties of this compound and stability data from structurally similar compounds, such as fusidic acid. It is crucial to perform specific stability studies for your particular formulation and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound, a fungal-derived antibiotic, is a complex organic molecule with multiple functional groups that can be susceptible to degradation. Based on its structure and data from similar compounds like fusidic acid, this compound is likely sensitive to pH extremes (both acidic and alkaline conditions), oxidative stress, and photolytic degradation.

Q2: In which common laboratory solvents is this compound soluble?

Q3: What are the primary degradation pathways for compounds similar to this compound?

For structurally related steroid antibiotics, the primary degradation pathways often involve hydrolysis of ester groups and modifications to the steroid backbone under acidic or alkaline conditions. Oxidation can also affect the double bonds within the structure.

Q4: How should I store stock solutions of this compound?

For optimal stability, stock solutions of this compound, particularly in organic solvents, should be stored at low temperatures, such as -20°C or -80°C, and protected from light. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles, which may contribute to degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity in an aqueous assay. pH-mediated degradation.- Ensure the pH of your assay buffer is within a stable range for this compound (preliminary studies suggest near-neutral pH is preferable).- Prepare fresh dilutions of this compound in the assay buffer immediately before use.- Consider a buffer system with a pH between 6.0 and 7.5.
Precipitation of this compound in aqueous media. Poor aqueous solubility.- Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO).- Add the stock solution to the aqueous medium with vigorous stirring.- Do not exceed the solubility limit in the final aqueous concentration. The final concentration of the organic solvent should be kept low (typically <1%) to avoid effects on the biological system.
Inconsistent results between experimental batches. Degradation of stock solution or instability under experimental conditions.- Aliquot and store stock solutions at ≤ -20°C, protected from light.- Perform a stability check of your stock solution over time using an analytical method like HPLC.- Standardize the preparation of working solutions and the timing of their use in experiments.
Appearance of unknown peaks in HPLC analysis over time. Chemical degradation of this compound.- Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products.- Adjust storage and experimental conditions (pH, light exposure, temperature) to minimize degradation.

Quantitative Data Summary

As specific quantitative stability data for this compound is not available, the following table is a template to illustrate how to present such data once determined experimentally. The values are hypothetical.

Solvent System pH Temperature (°C) Half-life (t½) Degradation Rate Constant (k)
10% DMSO in PBS5.037Data not availableData not available
10% DMSO in PBS7.437Data not availableData not available
10% DMSO in PBS9.037Data not availableData not available
MethanolN/A25Data not availableData not available
AcetonitrileN/A25Data not availableData not available

Experimental Protocols

Protocol 1: General Stability Testing of this compound

This protocol outlines a general procedure for assessing the stability of this compound in a given solvent and pH.

1. Materials:

  • This compound
  • Selected solvents (e.g., Phosphate Buffered Saline (PBS), Methanol, Acetonitrile)
  • Acids and bases for pH adjustment (e.g., HCl, NaOH)
  • HPLC system with a suitable column (e.g., C18)
  • pH meter
  • Incubator/water bath

2. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
  • Prepare test solutions by diluting the stock solution to a final concentration (e.g., 100 µg/mL) in the desired solvents and pH-adjusted buffers.
  • For each condition, prepare multiple aliquots in sealed, light-protected vials.
  • Store the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
  • Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products and degradation pathways.

1. Materials:

  • This compound solution (e.g., 1 mg/mL in a suitable solvent)
  • 0.1 M HCl (Acidic condition)
  • 0.1 M NaOH (Alkaline condition)
  • 3% Hydrogen peroxide (Oxidative condition)
  • UV lamp (Photolytic condition)
  • Heating block/oven (Thermal condition)

2. Procedure:

  • Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2 hours). Neutralize the solution before HPLC analysis.
  • Alkaline Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2 hours). Neutralize the solution before HPLC analysis.
  • Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).
  • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) for a defined period (e.g., 24 hours). A control sample should be kept in the dark.
  • Thermal Degradation: Heat the this compound solution at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
  • Analyze all samples by HPLC-UV/MS to separate and identify the parent drug and any degradation products.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_stock Check Stock Solution (Age, Storage, Appearance) start->check_stock stock_ok Stock Solution OK? check_stock->stock_ok prepare_fresh Prepare Fresh Stock Solution stock_ok->prepare_fresh No check_protocol Review Experimental Protocol (Solvent, pH, Temperature) stock_ok->check_protocol Yes prepare_fresh->check_stock protocol_consistent Protocol Consistent? check_protocol->protocol_consistent standardize_protocol Standardize Protocol protocol_consistent->standardize_protocol No stability_study Perform Stability Study (See Protocol 1) protocol_consistent->stability_study Yes standardize_protocol->check_protocol end_stable Compound Stable Investigate Other Variables stability_study->end_stable end_unstable Compound Unstable Modify Conditions stability_study->end_unstable

Caption: Troubleshooting workflow for inconsistent experimental results.

DegradationPathway parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis deg1 Hydrolyzed Product(s) hydrolysis->deg1 deg2 Oxidized Product(s) oxidation->deg2 deg3 Photolytic Product(s) photolysis->deg3

Caption: Potential degradation pathways of this compound.

Technical Support Center: Analysis of Helvolinic Acid Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of helvolinic acid and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

This compound, a member of the fusidane class of antibiotics and structurally related to fusidic acid, is susceptible to degradation through several pathways due to its functional groups. These include two acetoxy groups, two oxo groups, a carboxylic acid, and multiple double bonds. Based on studies of the closely related compound, fusidic acid, the primary degradation pathways for this compound are likely to be:

  • Hydrolysis: The ester linkages of the acetoxy groups, particularly at the C-16 position, are prone to hydrolysis under both acidic and basic conditions. This would result in the formation of deacetylated degradation products.

  • Oxidation: The double bonds in the side chain (at C-17(20) and C-24) and the allylic positions are susceptible to oxidation. Studies on sodium fusidate have shown the formation of 24,25-dioxy and 24,25-dioxy-11-monoketofusidic acids under oxidative conditions[1]. Similar oxidative degradation can be expected for this compound.

  • Photodegradation: Exposure to UV light can lead to the formation of various degradation products, as has been observed with fusidic acid[2][3].

  • Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation reactions.

Q2: What are the expected degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, based on its structure and the known degradation of fusidic acid, the following are likely degradants:

  • Deacetyl-helvolinic acid: Resulting from the hydrolysis of one or both of the acetoxy groups.

  • Oxidized derivatives: Including epoxides, diols, or ketones formed at the sites of the double bonds or allylic positions.

  • Isomers: Changes in stereochemistry may occur under certain stress conditions.

Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and effective technique for the separation and quantification of fusidane antibiotics and their degradation products[3][4][5]. For the identification and structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is indispensable.

Troubleshooting Guides for HPLC Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Secondary Interactions Silanol groups on the silica-based C18 column can interact with the polar functional groups of this compound and its degradants, causing peak tailing.
- Use a mobile phase with a lower pH (e.g., 3.0-4.0 with acetic acid or trifluoroacetic acid) to suppress the ionization of silanol groups.
- Employ an end-capped HPLC column.
- Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%).
Column Overload Injecting too high a concentration of the sample can lead to peak fronting.
- Reduce the injection volume or dilute the sample.
Inappropriate Solvent Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
- Dissolve the sample in the initial mobile phase or a weaker solvent.
Issue 2: Retention Time Variability
Possible Cause Troubleshooting Steps
Fluctuations in Mobile Phase Composition Inaccurate mixing of the mobile phase components.
- Ensure precise measurement and thorough mixing of the mobile phase.
- Degas the mobile phase to prevent bubble formation.
Temperature Variations Changes in column temperature affect retention times.
- Use a column oven to maintain a consistent temperature.
Column Equilibration Insufficient equilibration time with the mobile phase.
- Equilibrate the column for at least 15-20 column volumes before starting the analysis.
Pump Malfunction Inconsistent flow rate from the HPLC pump.
- Check for leaks and perform pump maintenance as needed.
Issue 3: Ghost Peaks or Spurious Peaks
Possible Cause Troubleshooting Steps
Contaminated Mobile Phase or System Impurities in the solvents or carryover from previous injections.
- Use high-purity HPLC-grade solvents.
- Flush the system and injector with a strong solvent (e.g., isopropanol).
- Run blank injections to identify the source of contamination.
Late Eluting Peaks Compounds from a previous injection eluting in the current run.
- Increase the run time or incorporate a column wash step in the gradient program.
Sample Degradation in Autosampler The sample may be degrading while waiting for injection.
- Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

  • Thermal Degradation:

    • Heat the solid drug substance in an oven at 105°C for 24 hours. Dissolve in the mobile phase before analysis.

3. Sample Analysis:

  • Dilute the stressed samples with the mobile phase to a suitable concentration (e.g., 50 µg/mL).

  • Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating RP-HPLC Method for this compound

This is a suggested starting point for developing a stability-indicating RP-HPLC method. Optimization will be required.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile
Gradient 0-5 min: 50% B5-25 min: 50% to 90% B25-30 min: 90% B30-31 min: 90% to 50% B31-40 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 235 nm
Injection Volume 20 µL

Data Presentation

Table 1: Potential Degradation Products of this compound and their Characteristics
Degradation Product (Hypothetical) Formation Condition Expected Change in Polarity Expected Shift in Retention Time (RP-HPLC)
16-Deacetyl-helvolinic acidAcid/Base HydrolysisMore polarEarlier elution
6-Deacetyl-helvolinic acidAcid/Base HydrolysisMore polarEarlier elution
6,16-Dideacetyl-helvolinic acidAcid/Base HydrolysisSignificantly more polarMuch earlier elution
24,25-Epoxy-helvolinic acidOxidationLess polarLater elution
24,25-Dihydroxy-helvolinic acidOxidationMore polarEarlier elution

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Stock_Solution This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Photo Photolysis (UV light) Stock_Solution->Photo Thermal Thermal (105°C) Stock_Solution->Thermal HPLC RP-HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Data Data Analysis & Troubleshooting HPLC->Data LCMS->Data Report Report Generation Data->Report

Caption: Experimental workflow for forced degradation analysis.

troubleshooting_logic Problem Chromatographic Problem (e.g., Poor Peak Shape) Check_Method Review Method Parameters (pH, Solvent, Column) Problem->Check_Method Check_System Inspect HPLC System (Pump, Injector, Detector) Problem->Check_System Isolate_Variable Isolate and Test One Variable at a Time Check_Method->Isolate_Variable Check_System->Isolate_Variable Consult_Guide Consult Detailed Troubleshooting Guide Isolate_Variable->Consult_Guide Solution Implement Solution & Document Consult_Guide->Solution

Caption: Logical approach to troubleshooting HPLC issues.

References

Technical Support Center: Enhancing Helvolinic Acid Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Helvolinic acid in bioassay development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in working with this compound for bioassays?

A1: The primary challenge is its low aqueous solubility. This compound is a lipophilic molecule, making it difficult to dissolve in aqueous buffers commonly used in biological assays. This can lead to issues such as precipitation, inaccurate concentration measurements, and underestimated biological activity.[1][2]

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[3] It is advisable to use ultrasonic treatment and warming to aid dissolution.[3]

Q3: What are the general strategies to enhance the solubility of acidic compounds like this compound in aqueous bioassay media?

A3: Several strategies can be employed, including:

  • pH Modification: As an acidic compound, the solubility of this compound is expected to increase in solutions with a pH above its pKa.[4][5]

  • Use of Co-solvents: Water-miscible organic solvents can be used to increase the solubility of hydrophobic compounds.[6]

  • Addition of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

  • Salt Formation: Converting the acidic drug into a salt can significantly improve its aqueous solubility.

Q4: Can I use other organic solvents besides DMSO to prepare my stock solution?

A4: While DMSO is the most frequently cited solvent, other polar organic solvents may also be suitable. However, it is crucial to assess the compatibility of any solvent with your specific bioassay, as some solvents can be toxic to cells or interfere with assay components even at low concentrations.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed when diluting DMSO stock solution into aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit.- Increase the percentage of DMSO in the final solution (typically up to 1-2% is tolerated in cell-based assays).- Lower the final concentration of this compound.- Prepare a salt form of this compound to increase its aqueous solubility.- Consider using a co-solvent or surfactant in your assay buffer.
Inconsistent or non-reproducible bioassay results. - Incomplete dissolution of this compound in the stock solution.- Precipitation of the compound during the assay.- Ensure complete dissolution of the stock solution by using sonication and gentle warming.- Visually inspect all solutions for any signs of precipitation before and during the assay.- Filter the stock solution through a 0.22 µm filter to remove any undissolved particles.
Low or no biological activity observed. The actual concentration of solubilized this compound is lower than the nominal concentration due to poor solubility.- Confirm the solubility of this compound under your specific assay conditions.- Employ solubility enhancement techniques such as pH adjustment or the use of co-solvents.- Use a positive control to ensure the assay is performing as expected.
Cell toxicity or assay interference. The solvent (e.g., DMSO) concentration is too high in the final assay volume.- Ensure the final solvent concentration is within the tolerated range for your cell line or assay system (typically ≤1% for DMSO).- Perform a solvent toxicity control experiment to determine the maximum tolerated solvent concentration.

Data Presentation: Solubility of this compound and Related Compounds

Table 1: Solubility of this compound in Organic Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
DMSO1017.58Requires ultrasonic and warming for dissolution.[3]

Table 2: Solubility of Fusidic Acid (Sodium Salt) in Organic Solvents

SolventSolubility (mg/mL)
Ethanol~12.5[2]
DMSO~14[2]
Dimethylformamide (DMF)~14[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes to initially disperse the powder.

  • Place the tube in a water bath sonicator and sonicate for 10-15 minutes. Gentle warming (e.g., 37°C) can be applied during sonication to aid dissolution.

  • Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

  • (Optional) Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Modification for Solubility Enhancement in Aqueous Buffers

Principle: The solubility of an acidic compound like this compound can be increased by raising the pH of the aqueous solution above its pKa. This converts the acid into its more soluble conjugate base form.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer (e.g., PBS, Tris-HCl) at various pH values

  • pH meter

  • Sterile sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M) for pH adjustment

Procedure:

  • Prepare a series of your desired aqueous buffer at different pH values (e.g., pH 7.4, 8.0, 8.5).

  • Add a small volume of the this compound DMSO stock solution to each buffer to achieve the desired final concentration. The final DMSO concentration should be kept constant across all samples and as low as possible.

  • Vortex the solutions immediately after adding the stock solution.

  • Incubate the solutions at the desired experimental temperature for a set period (e.g., 30 minutes).

  • Visually inspect for any signs of precipitation.

  • (Optional) To quantify the soluble fraction, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).

  • Based on the results, select the lowest pH that provides sufficient solubility for your bioassay while maintaining the biological relevance of the experimental conditions.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_0 Preparation cluster_1 Solubility Enhancement cluster_2 Bioassay A Weigh this compound B Add DMSO A->B C Sonicate & Warm B->C D Stock Solution (e.g., 10 mg/mL) C->D F Dilute Stock into Buffers D->F E Prepare Aqueous Buffers (Varying pH) E->F G Incubate & Observe F->G H Quantify Soluble Fraction (Optional) G->H I Select Optimal Buffer H->I J Perform Bioassay I->J K Data Analysis J->K

Caption: Workflow for preparing and enhancing the solubility of this compound for bioassays.

Signaling Pathways Modulated by Structurally Similar Triterpenoids

This compound is a triterpenoid, and other compounds in this class have been shown to modulate key signaling pathways involved in inflammation and cell proliferation, such as NF-κB and STAT3. While the direct effect of this compound on these pathways requires specific investigation, these pathways represent potential targets.

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Target Gene Expression Block This compound (Potential Inhibition) Block->IKK

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

STAT3 Signaling Pathway

STAT3_Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates Gene Target Gene Expression Block This compound (Potential Inhibition) Block->JAK

Caption: Potential inhibition of the STAT3 signaling pathway by this compound.

References

Validation & Comparative

A Comparative Guide to the Antibacterial Potency of Helvolinic Acid and Fusidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of the antibacterial potency of helvolinic acid and fusidic acid. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, experimental methodologies, and a visualization of the underlying mechanisms and workflows.

Introduction

Fusidic acid and this compound belong to the fusidane class of antibiotics, characterized by a steroid-like structure. Fusidic acid, isolated from the fungus Fusidium coccineum in 1960, has been used clinically for decades, particularly against Gram-positive bacteria. This compound is a related natural product, also known to be produced by various fungi, including Sarocladium oryzae. Both compounds are noted for their activity against challenging pathogens and a lack of cross-resistance with many other antibiotic classes, making them subjects of continued interest. This guide compares their antibacterial efficacy based on available experimental data.

Mechanism of Action: Inhibition of Protein Synthesis

Both fusidic acid and this compound function as bacterial protein synthesis inhibitors. Their primary target is Elongation Factor G (EF-G), a crucial protein involved in the translocation step of peptide chain elongation on the ribosome.

After a peptide bond is formed, EF-G, complexed with GTP, binds to the ribosome. Following GTP hydrolysis, EF-G facilitates the movement of the ribosome along the mRNA strand. Fusidic acid binds to the EF-G-ribosome complex after GTP hydrolysis has occurred. This action locks EF-G onto the ribosome, preventing its release and the conformational changes necessary for the next round of elongation. This effectively halts protein synthesis, leading to a bacteriostatic effect. Due to their structural similarity, this compound is understood to operate via the same mechanism.

Mechanism of Action: Fusidane Antibiotics cluster_elongation Bacterial Protein Synthesis Elongation Cycle cluster_inhibition Inhibition Pathway ribosome Ribosome moves along mRNA tRNA_entry Aminoacyl-tRNA enters A-site ribosome->tRNA_entry Cycle repeats peptide_bond Peptide bond formation tRNA_entry->peptide_bond translocation Translocation (EF-G + GTP) peptide_bond->translocation translocation->ribosome EF-G released stalled_complex Stalled Ribosome-EFG-GDP Complex Formed translocation->stalled_complex Inhibitor Intervenes inhibitor Fusidic Acid or This compound inhibitor->stalled_complex Binds to complex protein_synthesis_halted Protein Synthesis Halted stalled_complex->protein_synthesis_halted

Mechanism of bacterial protein synthesis inhibition.

Data Presentation: Antibacterial Potency

The antibacterial potency of an antibiotic is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The data below summarizes the reported MIC values for this compound and fusidic acid against various bacterial species.

AntibioticBacterial SpeciesStrain TypeMIC (µg/mL)Notes
This compound Staphylococcus aureus-1
Fusidic Acid Staphylococcus aureusMSSA (USA)0.12 (MIC₉₀)
Fusidic Acid Staphylococcus aureusMRSA (USA)0.12 (MIC₉₀)
Fusidic Acid Staphylococcus aureusMRSA (Canada)0.25 (MIC₉₀)
Fusidic Acid Coagulase-Negative StaphylococciMethicillin-Resistant0.25 (MIC₉₀)
Fusidic Acid Streptococcus pyogenes-8 (MIC₉₀)
Fusidic Acid Corynebacterium spp.-≤0.12
Fusidic Acid Clostridium difficile-2 (MIC₉₀)
Fusidic Acid Gram-Negative Bacilli-≥32Generally resistant
  • MIC₉₀: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

  • MSSA: Methicillin-Susceptible Staphylococcus aureus.

  • MRSA: Methicillin-Resistant Staphylococcus aureus.

Based on the available data, both compounds demonstrate potent activity against Staphylococcus aureus. A 2021 study reported the MIC of this compound against S. aureus to be 1 µg/mL. Fusidic acid has been extensively studied and shows potent activity against both MSSA and MRSA, with MIC₉₀ values typically ranging from 0.12 to 0.25 µg/mL. Fusidic acid is primarily effective against Gram-positive bacteria and shows limited to no useful activity against most Gram-negative bacteria.

Experimental Protocols: MIC Determination

The Minimum Inhibitory Concentration (MIC) values are determined using standardized antimicrobial susceptibility testing methods. The broth microdilution method is a gold standard procedure.

Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown on an appropriate agar medium.

    • Several colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard.

    • This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final bacterial concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of the antibiotic (this compound or fusidic acid) is prepared.

    • A series of two-fold serial dilutions of the antibiotic is made in a 96-well microtiter plate using CAMHB. This creates a range of decreasing antibiotic concentrations across the plate.

  • Inoculation and Incubation:

    • Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension.

    • Positive control wells (broth and bacteria, no antibiotic) and negative control wells (broth only) are included on each plate.

    • The plate is incubated at 37°C for 16-24 hours under aerobic conditions.

  • Determination of MIC:

    • After incubation, the plate is examined visually for bacterial growth (indicated by turbidity).

    • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Workflow for Broth Microdilution MIC Assay start Start prep_inoculum 1. Prepare Bacterial Inoculum (Standardize to 0.5 McFarland, then dilute to ~5x10^5 CFU/mL) start->prep_inoculum prep_dilutions 2. Prepare Serial Antibiotic Dilutions (in 96-well plate) prep_inoculum->prep_dilutions inoculate 3. Inoculate Wells with Bacterial Suspension prep_dilutions->inoculate incubate 4. Incubate Plate (16-24h at 37°C) inoculate->incubate read_mic 5. Read Results (Visual inspection for turbidity) incubate->read_mic end Determine MIC Value read_mic->end

Standard workflow for MIC determination.

Conclusion

Both this compound and fusidic acid are potent inhibitors of protein synthesis in Gram-positive bacteria, particularly Staphylococcus aureus. Fusidic acid is a well-established antibiotic with extensive supporting data demonstrating its high potency, with MIC values often below 0.25 µg/mL for staphylococcal species. The available data for this compound also indicates strong activity against S. aureus with a reported MIC of 1 µg/mL, though comparative data across a wider range of pathogens is less comprehensive. Their shared mechanism of action and lack of cross-resistance with other major antibiotic classes underscore the continued importance of the fusidane family in antibacterial research and development.

Cross-Resistance Profile of Helvolinic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profile of helvolinic acid, a fusidane antibiotic, with other commonly used antimicrobial agents. The data presented herein demonstrates a notable lack of cross-resistance between this compound and other major antibiotic classes, highlighting its potential as a valuable therapeutic option against multi-drug resistant bacterial strains.

Executive Summary

This compound, a member of the fusidane family of antibiotics, exhibits potent activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A key characteristic of this class of antibiotics is the absence of cross-resistance with other commonly used antibacterial agents such as β-lactams, macrolides, and aminoglycosides.[1][2] Resistance to fusidanic acids, when it occurs, is primarily mediated by specific mechanisms that do not confer resistance to other antibiotic classes. These mechanisms include mutations in the gene encoding the antibiotic's target, elongation factor G (fusA), or the acquisition of protective genes such as fusB and fusC.[3][4] This guide synthesizes available data on the minimum inhibitory concentrations (MICs) of this compound and other antibiotics against various bacterial strains, providing a clear comparison of their activity profiles.

Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other antibiotics against various bacterial strains, including antibiotic-resistant phenotypes. The data indicates that this compound and its close analog, fusidic acid, retain significant activity against strains resistant to other antibiotics.

Bacterial StrainThis compound MIC (µg/mL)Fusidic Acid MIC (µg/mL)Oxacillin MIC (µg/mL)Erythromycin MIC (µg/mL)Gentamicin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
S. aureus (MSSA)3.13[5]0.06 - 0.125[6]SusceptibleSusceptibleSusceptibleSusceptibleSusceptible
S. aureus (MRSA)6.25[5]0.12 - 0.25[7]ResistantOften ResistantOften ResistantOften ResistantSusceptible
S. aureus (MDR)-≤1[7]ResistantResistantResistantResistantSusceptible
Bacillus subtilis16 - 32[5]------
Enterococcus faecalis16 - 32[5]4[7]-----
Streptococcus pneumoniae16 - 32[5]4 - 8[7]-----

Note: Data is compiled from multiple sources as a direct comparative study with all antibiotics against the same strains is not available. MIC values can vary based on the specific strain and testing methodology.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Antibiotic Dilution: Serial two-fold dilutions of the antibiotics are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Checkerboard Assay for Synergy and Cross-Resistance Assessment

The checkerboard assay is a common method to assess the interaction between two antimicrobial agents and can be used to infer cross-resistance.

Protocol:

  • Plate Setup: A 96-well microtiter plate is set up with serial dilutions of antibiotic A along the x-axis and serial dilutions of antibiotic B along the y-axis. This creates a matrix of wells with various combinations of the two antibiotics.

  • Inoculation: A standardized bacterial inoculum is added to each well.

  • Incubation: The plate is incubated under appropriate conditions.

  • Data Analysis: The growth in each well is assessed, and the Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC A + FIC B = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation:

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

A lack of synergy or an indifferent result when combining this compound with another antibiotic against a strain resistant to that other antibiotic suggests a lack of cross-resistance.

Mechanisms of Action and Resistance

This compound, like other fusidane antibiotics, inhibits bacterial protein synthesis by preventing the dissociation of elongation factor G (EF-G) from the ribosome.[8] This mechanism is distinct from that of many other antibiotic classes.

Resistance to fusidane antibiotics primarily occurs through two mechanisms:

  • Target Site Modification: Point mutations in the fusA gene, which encodes EF-G, can alter the binding site of the antibiotic, leading to reduced efficacy.[3][9]

  • Target Protection: The acquisition of plasmid-mediated genes, such as fusB and fusC, which encode proteins that protect EF-G from the action of the antibiotic.[4] The expression of fusB has been reported to be regulated by a translational attenuation mechanism.[10]

The distinct nature of these resistance mechanisms is the basis for the lack of cross-resistance with other antibiotics that have different cellular targets and resistance pathways.

Visualizing Experimental Workflows and Resistance Mechanisms

Experimental_Workflow_for_Cross_Resistance_Testing cluster_preparation Preparation cluster_mic MIC Determination cluster_checkerboard Checkerboard Assay cluster_analysis Data Analysis cluster_interpretation Interpretation A Bacterial Strain (Susceptible & Resistant) C Broth Microdilution A->C E Inoculation A->E B Antibiotic Stock Solutions B->C D Serial Dilutions of This compound & Other Antibiotics B->D G Determine MICs C->G D->E F Incubation E->F H Calculate FIC Index F->H G->H I Assess Cross-Resistance (Synergy, Indifference, Antagonism) H->I

Caption: Workflow for assessing cross-resistance using MIC determination and checkerboard assays.

FusB_Mediated_Resistance cluster_protein_synthesis Bacterial Protein Synthesis cluster_inhibition Antibiotic Action cluster_resistance Resistance Mechanism Ribosome Ribosome Protein Protein Elongation Ribosome->Protein Blocked_Complex Blocked Ribosome-EF-G Complex Ribosome->Blocked_Complex EFG Elongation Factor G (EF-G) EFG->Ribosome binds EFG->Blocked_Complex forms Helvolinic_Acid This compound Helvolinic_Acid->EFG binds to Blocked_Complex->Protein inhibits Release Release of EF-G Blocked_Complex->Release fusB_gene fusB gene FusB_protein FusB Protein fusB_gene->FusB_protein expresses FusB_protein->Blocked_Complex binds to & dissociates Release->Ribosome frees Release->EFG frees

Caption: Mechanism of FusB-mediated resistance to this compound.

References

Helvolinic Acid: A Comparative Analysis of In Vitro Potency and In Vivo Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro antibacterial efficacy of Helvolinic acid with the in vivo performance of its close structural analog, fusidic acid. Due to the current lack of publicly available in vivo data for this compound, this guide leverages data from its parent compound to provide a translational perspective on its potential therapeutic efficacy.

Executive Summary

This compound, a fusidane-type antibiotic, demonstrates potent in vitro activity against Gram-positive bacteria, particularly Staphylococcus aureus.[1] Its mechanism of action, shared with other fusidane antibiotics, involves the inhibition of bacterial protein synthesis through the targeting of Elongation Factor G (EF-G).[2] While direct in vivo studies on this compound are not yet available, the established efficacy of the structurally similar fusidic acid in animal models of bacterial infection provides a strong basis for inferring its potential in vivo performance. This guide presents the available quantitative data, detailed experimental methodologies, and relevant biological pathways to facilitate a deeper understanding of this compound's therapeutic promise.

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize the key quantitative data available for this compound (in vitro) and fusidic acid (in vivo) against Staphylococcus aureus.

Table 1: In Vitro Efficacy of this compound against Staphylococcus aureus

CompoundBacterial StrainMetricValueReference
This compoundStaphylococcus aureus (ATCC 29213)Minimum Inhibitory Concentration (MIC)1 µg/mL[1]

Table 2: In Vivo Efficacy of Fusidic Acid against Staphylococcus aureus in a Murine Skin Infection Model

CompoundAnimal ModelTreatmentEfficacy EndpointResultReference
Fusidic Acid (2% ointment)BALB/c MiceTopicalBacterial Load ReductionDecrease from 6.05 ± 0.31 log10 CFU to 4.68 ± 0.78 log10 CFU[3]
Fusidic AcidBALB/c MiceIntraperitonealLesion Area ReductionDecrease from 112.187 mm² to 60.241 mm²[4][5]

Experimental Protocols

In Vitro: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against Staphylococcus aureus was determined using the broth microdilution method.[1]

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Procedure:

  • Preparation of Bacterial Inoculum: A standardized suspension of Staphylococcus aureus is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (MHIIB) directly in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted this compound is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth without the antibiotic) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of this compound at which there is no visible bacterial growth.

In Vivo: Murine Skin Infection Model

The in vivo efficacy of fusidic acid was evaluated in a murine model of skin infection.[3][4][5]

Principle: This model assesses the ability of a topically or systemically administered antimicrobial agent to reduce the bacterial burden in a localized skin infection in mice.

Procedure:

  • Animal Model: Female BALB/c mice are typically used. The hair on the backs of the mice is shaved.

  • Induction of Infection: A suspension of Staphylococcus aureus is injected subcutaneously into the shaved area of the mice.

  • Treatment:

    • Topical Application: A standardized amount of a 2% fusidic acid ointment is applied directly to the infected area at specified time intervals.[3]

    • Systemic Administration: Fusidic acid is administered intraperitoneally at a defined dosage.[5]

  • Evaluation of Efficacy:

    • Bacterial Load: At the end of the treatment period, the infected skin tissue is excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU).[3]

    • Lesion Size: The area of the skin lesion is measured at regular intervals throughout the study.[4]

  • Statistical Analysis: The results from the treated groups are compared to those from a placebo-treated or untreated control group to determine the statistical significance of the observed effects.

Mandatory Visualizations

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for this compound and other fusidane antibiotics is the inhibition of bacterial protein synthesis by targeting Elongation Factor G (EF-G).[2] This factor is crucial for the translocation step of the ribosome along the mRNA.

G cluster_ribosome Bacterial Ribosome A_site A site (Aminoacyl) P_site P site (Peptidyl) Translocation Translocation of tRNA and mRNA A_site->Translocation Promotes E_site E site (Exit) EF-G-GTP EF-G-GTP Complex EF-G-GTP->A_site Binds to A site EF-G-GDP EF-G-GDP Complex Translocation->EF-G-GDP GTP Hydrolysis Protein_Synthesis Continued Protein Synthesis EF-G-GDP->Protein_Synthesis Dissociates, allowing Stalled_Ribosome Stalled Ribosome (EF-G-GDP-Helvolinic Acid) EF-G-GDP->Stalled_Ribosome Forms stable complex on ribosome Helvolinic_Acid This compound Helvolinic_Acid->EF-G-GDP Binds to Inhibition Inhibition of Protein Synthesis Stalled_Ribosome->Inhibition

Caption: Inhibition of bacterial protein synthesis by this compound.

Experimental Workflow: Murine Skin Infection Model

The following diagram illustrates the key steps involved in the murine skin infection model used to evaluate the in vivo efficacy of fusidane antibiotics.

G Start Animal_Prep Animal Preparation (Shaving) Start->Animal_Prep Infection Subcutaneous Injection of S. aureus Animal_Prep->Infection Treatment Treatment Administration (Topical or Systemic) Infection->Treatment Evaluation Efficacy Evaluation Treatment->Evaluation Endpoint Endpoint Analysis (CFU Count or Lesion Size) Evaluation->Endpoint End Endpoint->End

Caption: Workflow of the murine skin infection model.

References

A Comparative Guide to the Quantification of Helvolinic Acid: HPLC vs. LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Helvolinic acid, a fungal metabolite with potential therapeutic applications, requires accurate and precise quantification for research and development purposes. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques commonly employed for the quantification of secondary metabolites. This guide provides a comprehensive comparison of these two methods for the quantification of this compound, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.

At a Glance: Key Performance Characteristics

The choice between HPLC and LC-MS for this compound quantification depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV offers a robust and cost-effective solution for routine analysis, LC-MS provides unparalleled sensitivity and specificity, making it ideal for trace-level detection and complex sample matrices.

Performance MetricHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Sensitivity Lower, typically in the µg/mL to high ng/mL range.Higher, capable of detecting levels in the low ng/mL to pg/mL range.
Selectivity Moderate, potential for interference from co-eluting compounds with similar UV spectra.High, provides structural information and can distinguish between isobaric compounds.
Linearity Good, typically with R² > 0.999.Excellent, typically with R² > 0.999.
Precision (%RSD) Typically < 5%Typically < 15%
Accuracy (%Recovery) Typically 90-110%Typically 85-115%
Cost Lower initial investment and operational costs.Higher initial investment and operational costs.
Throughput Moderate to high.High, with the potential for rapid analysis times.

Principles of Quantification

HPLC-UV

High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reverse-phase HPLC method is typically employed, where a nonpolar stationary phase and a polar mobile phase are used. As the mobile phase carrying the sample passes through the column, this compound interacts with the stationary phase. The strength of this interaction determines its retention time, the time it takes to travel through the column.

Following separation, the eluent passes through an Ultraviolet (UV) detector. This compound contains chromophores that absorb UV light at a specific wavelength. The amount of UV light absorbed is directly proportional to the concentration of this compound in the sample, allowing for quantification by comparing the peak area to a calibration curve generated from standards of known concentrations.

LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. After the separation of this compound by HPLC, the eluent is introduced into the mass spectrometer's ion source. Here, the this compound molecules are ionized, typically through electrospray ionization (ESI).

The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). For quantitative analysis, a tandem mass spectrometer (MS/MS) is often used in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion of this compound is selected and fragmented, and a specific product ion is then monitored. This highly selective process minimizes interferences from the sample matrix and provides a very low limit of detection. Quantification is achieved by comparing the signal intensity of the product ion to a calibration curve.

Experimental Protocols

Sample Preparation from Fungal Culture

A general protocol for the extraction of this compound from a fungal culture is as follows:

  • Harvesting: The fungal mycelium is harvested from the liquid culture by filtration.

  • Extraction: The mycelium is extracted with an organic solvent such as ethyl acetate or methanol. This can be done by soaking the mycelium in the solvent and agitating it.

  • Concentration: The organic solvent is evaporated under reduced pressure to yield a crude extract.

  • Reconstitution: The crude extract is redissolved in a suitable solvent (e.g., methanol or acetonitrile) for HPLC or LC-MS analysis.

  • Filtration: The reconstituted sample is filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the analytical instrument.

HPLC-UV Method for this compound Quantification

The following is a representative HPLC-UV method for the quantification of this compound, based on methods used for the closely related compound, helvolic acid.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Quantification: Based on a calibration curve generated from at least five concentrations of a this compound standard.

LC-MS/MS Method for this compound Quantification

The following is a representative LC-MS/MS method for the quantification of this compound.

  • Instrumentation: A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor ion > product ion transitions for this compound would need to be determined by infusing a standard solution. For the related helvolic acid, a precursor ion of m/z 569.3 and a product ion of m/z 509.3 have been reported.

  • Injection Volume: 5 µL.

  • Quantification: Based on a calibration curve generated from at least five concentrations of a this compound standard, often with the use of an internal standard.

Visualizing the Workflow and Comparison

To better illustrate the processes and the key differences between the two techniques, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_hplc_uv HPLC-UV cluster_lc_ms LC-MS/MS FungalCulture Fungal Culture Extraction Extraction with Organic Solvent FungalCulture->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC_Separation HPLC Separation (C18 Column) Filtration->HPLC_Separation Injection UV_Detection UV Detection (230 nm) HPLC_Separation->UV_Detection ESI Electrospray Ionization (ESI) HPLC_Separation->ESI HPLC_Data Quantification (Peak Area) UV_Detection->HPLC_Data Chromatogram MSMS Tandem MS (MRM) ESI->MSMS LCMS_Data Quantification (Ion Intensity) MSMS->LCMS_Data Mass Spectrum

Caption: Experimental workflow for this compound quantification.

hplc_vs_lcms_comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS HPLC_Sensitivity Sensitivity: Lower (ng/mL - µg/mL) HPLC_Selectivity Selectivity: Moderate HPLC_Cost Cost: Lower LCMS_Sensitivity Sensitivity: Higher (pg/mL - ng/mL) LCMS_Selectivity Selectivity: High LCMS_Cost Cost: Higher Helvolinic_Acid This compound Quantification Helvolinic_Acid->HPLC_Sensitivity Helvolinic_Acid->HPLC_Selectivity Helvolinic_Acid->HPLC_Cost Helvolinic_Acid->LCMS_Sensitivity Helvolinic_Acid->LCMS_Selectivity Helvolinic_Acid->LCMS_Cost

Caption: Key performance comparison of HPLC-UV and LC-MS/MS.

Conclusion

Both HPLC-UV and LC-MS are powerful and reliable techniques for the quantification of this compound. The choice between the two will ultimately be guided by the specific research question, the required level of sensitivity and selectivity, and the available resources.

  • HPLC-UV is a cost-effective and robust method suitable for routine analysis, quality control, and situations where high sample concentrations are expected. Its simplicity of operation makes it an accessible technique for many laboratories.

  • LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as the analysis of trace levels of this compound in complex biological matrices. Its ability to provide structural confirmation adds a layer of confidence to the analytical results.

By carefully considering the information and protocols presented in this guide, researchers can make an informed decision on the most appropriate analytical technique to advance their research on this compound.

A Comparative Guide to the Structure-Activity Relationship of Helvolinic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of helvolinic acid analogs, focusing on their structure-activity relationships (SAR) as antibacterial agents. The information presented is intended to support research and development efforts in the field of novel antibiotics.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound and its analogs has been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) is a key indicator of a compound's potency. The following table summarizes the MIC values for a series of this compound derivatives against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.

CompoundModification from Helvolic AcidS. aureus (ATCC 29213) MIC (µg/mL)[1]B. subtilis (ATCC 6633) MIC (µg/mL)[1]E. coli (ATCC 25922) MIC (µg/mL)[1]
Helvolic Acid -8>128>128
This compound Hydroxyl group at C-6 instead of acetoxy16464
6-desacetoxy-helvolic acid Removal of the acetoxy group at C-64>128>128
1,2-dihydrohelvolic acid Saturation of the C1-C2 double bond16>12864
Sarocladilactone A Lactone ring formation between C-21 and C-1664>128>128
Sarocladilactone B Lactone ring formation and other modifications4>12864
6-O-propionyl-6-O-deacetylhelvolic acid Propionyl group at C-6 instead of acetyl2Not ReportedNot Reported
16-O-propionyl-16-O-deacetylhelvolic acid Propionyl group at C-16 instead of acetyl16Not ReportedNot Reported

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above allows for a preliminary analysis of the structure-activity relationship of this compound analogs.

  • Modification at C-6: The substitution of the acetoxy group at the C-6 position with a hydroxyl group, as seen in this compound, leads to a significant increase in antibacterial activity against S. aureus (MIC of 1 µg/mL compared to 8 µg/mL for helvolic acid).[1] Complete removal of the acetoxy group at C-6 (6-desacetoxy-helvolic acid) also results in improved activity against S. aureus (MIC of 4 µg/mL).[1] Furthermore, replacing the acetyl group at C-6 with a propionyl group also shows potent activity.

  • Saturation of the A-Ring: Saturation of the double bond between C-1 and C-2 in the A-ring, as in 1,2-dihydrohelvolic acid, leads to a decrease in activity against S. aureus (MIC of 16 µg/mL).[1] This suggests that the α,β-unsaturated ketone in the A-ring is important for antibacterial potency.

  • Lactone Formation: The formation of a lactone ring between the C-21 carboxylic acid and the C-16 hydroxyl group, as seen in sarocladilactone A, significantly reduces antibacterial activity.[2]

Mechanism of Action: Inhibition of Protein Synthesis

This compound and its analogs belong to the fusidane class of antibiotics. Their primary mechanism of action is the inhibition of bacterial protein synthesis by targeting Elongation Factor G (EF-G).[3][4] EF-G is a crucial protein involved in the translocation step of protein synthesis, where the ribosome moves along the mRNA template.

The following diagram illustrates the mechanism of action:

Mechanism of Action of this compound Analogs cluster_ribosome Bacterial Ribosome Ribosome Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Elongation mRNA mRNA mRNA->Ribosome Template tRNA tRNA tRNA->Ribosome Amino Acid Delivery EF-G Elongation Factor G (EF-G) EF-G->Ribosome Translocation EF-G->Protein_Synthesis Inhibited Helvolinic_Acid This compound Analog Helvolinic_Acid->EF-G Binds to and stalls EF-G on the ribosome Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition

Caption: Mechanism of action of this compound analogs.

This compound analogs bind to the EF-G-ribosome complex, stalling the translocation process and thereby inhibiting the elongation of the polypeptide chain.[3] This ultimately leads to the cessation of protein synthesis and inhibition of bacterial growth.

Experimental Protocols

The antibacterial activity data presented in this guide was obtained using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Susceptibility Test Protocol

1. Preparation of Inoculum:

  • Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.
  • Several colonies are suspended in a sterile saline solution (0.85% NaCl).
  • The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
  • The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Antimicrobial Solutions:

  • Stock solutions of the test compounds (this compound and its analogs) are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Serial two-fold dilutions of the compounds are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted compounds is inoculated with the prepared bacterial suspension.
  • Positive control wells (containing bacteria in broth without any antimicrobial agent) and negative control wells (containing broth only) are included.
  • The plates are incubated at 37°C for 18-24 hours under aerobic conditions.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
  • Growth is assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

The following diagram outlines the experimental workflow:

Broth Microdilution Experimental Workflow Start Start Bacterial_Culture Bacterial Culture (18-24h, 37°C) Start->Bacterial_Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plates Inoculum_Prep->Inoculation Compound_Dilution Serial Dilution of This compound Analogs Compound_Dilution->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD600) Incubation->MIC_Determination End End MIC_Determination->End

Caption: Broth microdilution experimental workflow.

References

Helvolinic Acid: A Comparative Analysis of its Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of helvolinic acid against Methicillin-Resistant Staphylococcus aureus (MRSA), benchmarked against standard-of-care antibiotics: vancomycin, linezolid, and daptomycin. This analysis is supported by available experimental data from in vitro studies.

In Vitro Efficacy: A Comparative Overview

This compound, a fusidane-type antibiotic, has demonstrated potent in vitro activity against Staphylococcus aureus, including MRSA strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and its close analog, helvolic acid, in comparison to vancomycin, linezolid, and daptomycin against various MRSA isolates. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from multiple independent investigations.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Helvolic Acid against S. aureus and MRSA

CompoundBacterial Strain(s)MIC (µg/mL)Reference(s)
This compoundS. aureus1 - 6.25[1]
Helvolic AcidMethicillin-Resistant S. aureus (MRSA)3.13[1]
Helvolic AcidMethicillin-Resistant S. aureus (MRSA) DMST 2065416-32[2]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) Ranges of Standard-of-Care Antibiotics against MRSA

AntibioticMRSA MIC Range (µg/mL)MRSA MIC₅₀ (µg/mL)MRSA MIC₉₀ (µg/mL)Reference(s)
Vancomycin≤1 - 21.0 - 1.51.5 - 2.0[3][4][5][6]
Linezolid1 - 42.0 - 3.03.0[6][7][8][9][10]
Daptomycin0.125 - 1.00.38 - 0.50.5 - 0.75[6][11][12][13][14]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values can vary depending on the specific strains tested and the methodology used.

In Vivo Efficacy: Insights from Related Compounds

Direct in vivo efficacy data for this compound in MRSA infection models is not extensively available in the current body of scientific literature. However, studies on the closely related compound, fusidic acid, provide valuable insights into the potential in vivo activity of this antibiotic class.

In a murine model of skin infection with MRSA, topical application of a 2% fusidic acid ointment resulted in a significant reduction in bacterial burden in the skin lesions and spleen compared to the vehicle control[11]. Another study using a mouse skin abscess model demonstrated that treatment with fusidic acid significantly reduced the lesion area compared to the untreated group[15]. These findings suggest that fusidane antibiotics can be effective in treating localized MRSA infections.

Further research, including studies on various MRSA infection models such as pneumonia and bacteremia, is necessary to fully elucidate the in vivo therapeutic potential of this compound.

Mechanism of Action: Inhibition of Protein Synthesis

This compound belongs to the fusidane class of antibiotics, which are known to inhibit bacterial protein synthesis[16][17][18]. The primary target of these antibiotics is Elongation Factor G (EF-G), a crucial protein involved in the translocation step of protein synthesis on the ribosome[19].

By binding to the EF-G-ribosome complex, this compound and other fusidanes lock EF-G in its post-translocation state. This prevents the release of EF-G from the ribosome, thereby halting the elongation of the polypeptide chain and ultimately leading to the cessation of protein synthesis and bacterial growth. This unique mechanism of action means there is little cross-resistance with other antibiotic classes[16].

Helvolinic_Acid_Mechanism_of_Action cluster_ribosome Ribosome A_site A site P_site P site A_site->P_site E_site E site P_site->E_site 4. Translocation mRNA mRNA tRNA_peptidyl Peptidyl-tRNA tRNA_peptidyl->P_site 2. Peptide bond formation tRNA_aminoacyl Aminoacyl-tRNA tRNA_aminoacyl->A_site 1. Enters A site EF_G Elongation Factor G (EF-G) EF_G->A_site 3. Binds to ribosome EF_G->Release_Blocked 6. EF-G release is blocked Helvolinic_Acid This compound Helvolinic_Acid->EF_G 5. Binds to EF-G-Ribosome complex Protein_Synthesis_Halted Protein Synthesis Halted

Mechanism of action of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against MRSA can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), with modifications for a lipophilic compound.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates (low-binding plates are recommended)[13]

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MRSA isolate

  • Sterile saline (0.85%)

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Polysorbate 80 (Tween 80)[13]

Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate. To prevent the lipophilic compound from adhering to the plastic, the broth can be supplemented with a non-inhibitory concentration of a surfactant like Tween 80 (e.g., 0.002%)[13].

  • Prepare a bacterial inoculum of the MRSA isolate in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This should be further diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Stock Prepare this compound Stock Solution Dilution Serial Dilution of this compound in 96-well plate with MHB + Tween 80 Stock->Dilution Inoculum Prepare MRSA Inoculum (0.5 McFarland) Inoculation Inoculate wells with MRSA suspension Inoculum->Inoculation Dilution->Inoculation Controls Include Growth and Sterility Controls Inoculation->Controls Incubate Incubate at 37°C for 18-24 hours Controls->Incubate Read Read for visible growth Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Workflow for MIC determination.
Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • MHB, cation-adjusted

  • This compound stock solution

  • MRSA isolate

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Agar plates for colony counting

Procedure:

  • Prepare tubes or flasks containing MHB with varying concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the antibiotic.

  • Inoculate each tube with a standardized MRSA suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Incubate all tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies (CFU/mL) for each time point and concentration.

  • Plot the log₁₀ CFU/mL versus time to generate the time-kill curves. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Conclusion

This compound demonstrates promising in vitro activity against MRSA. Its unique mechanism of action, targeting protein synthesis via inhibition of Elongation Factor G, makes it an interesting candidate for further investigation, particularly in an era of increasing resistance to conventional antibiotics. However, a comprehensive understanding of its in vivo efficacy and a direct comparison with current standard-of-care agents in preclinical and clinical settings are crucial next steps in evaluating its potential as a therapeutic agent for MRSA infections.

References

Comparative study of Helvolinic acid production in different fungal species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Helvolinic acid, a fusidane-type nortriterpenoid antibiotic, has garnered significant interest for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Originally isolated from Aspergillus fumigatus, this mycotoxin is produced by a variety of fungal species.[2][3] Understanding the production capabilities of different fungi is crucial for optimizing yield and developing scalable manufacturing processes for this promising therapeutic agent. This guide provides a comparative analysis of this compound production across various fungal species, supported by experimental data and detailed protocols.

Comparative Production of this compound

The production of this compound varies significantly among different fungal species and even between strains of the same species. Yields are highly dependent on whether the species is a native producer or a heterologous host, as well as the specific fermentation conditions employed. The following table summarizes reported production titers.

Fungal SpeciesStrainProduction SystemThis compound TiterReference
Aspergillus oryzaeNSAR1Heterologous Expression (Liquid Culture)~20 mg/L[4]
Sarocladium oryzaeRNRM0001Native Producer (Solid PDA Culture, 7 days)>1 mg/L (>1000 µg/L)[5]
Sarocladium oryzaeMultiple IsolatesNative Producer (Solid PDA Culture, 7 days)0.01 - 1 mg/L (10 - 1000 µg/L)[5][6]
Metarhizium robertsiiWild TypeNative Producer (in mycosed insects)290.0 ± 51.4 µg/g[7][8]

Note: Direct comparison of titers should be made with caution due to the significant differences in production systems (e.g., liquid fermentation vs. solid culture vs. in vivo).

Experimental Protocols

Detailed methodologies are essential for the replication and optimization of this compound production. The following sections outline generalized protocols for fungal fermentation, compound extraction, and quantification based on published studies.

Fungal Fermentation

This protocol describes a typical submerged liquid fermentation process for producing this compound.

  • Media Preparation: A common medium is Potato Dextrose Broth (PDB) or a specialized malt extract broth.

    • PDB Medium: 200 g potato, 20 g glucose per liter of distilled water.

    • Malt Extract Broth: 20 g malt extract, 20 g glucose, 1 g peptone per liter of distilled water.[9]

  • Inoculation:

    • Grow the desired fungal strain (e.g., Sarocladium oryzae, Aspergillus fumigatus) on Potato Dextrose Agar (PDA) plates at 28°C for 4-7 days.[10]

    • Cut mycelial agar plugs (approx. 0.5 cm in diameter) from the edge of an actively growing colony.

    • Inoculate a 500 mL Erlenmeyer flask containing 200 mL of sterile liquid medium with 3-5 mycelial plugs.[10]

  • Seed Culture: Incubate the seed culture on a rotary shaker at 150-180 rpm and 28°C for 5 days to generate sufficient biomass.[10]

  • Production Culture:

    • Transfer the seed culture to a larger production-scale fermentor containing the same sterile medium (a 5-10% v/v inoculum is typical).

    • Incubate for 15-30 days at 27-30°C with agitation (e.g., 180-240 rpm).[9][10][11] For fermentor-scale production, aeration may also be supplied (e.g., 1 vvm or 4 L/min).[11]

Extraction of this compound

This protocol details the extraction of this compound from the fermentation broth using a solvent partition method.

  • Separation: After the fermentation period, separate the fungal mycelium from the culture broth by filtration through glass wool or cheesecloth.[2][11]

  • Solvent Extraction:

    • Combine the culture filtrate and the mycelial biomass for total extraction. Alternatively, process them separately.

    • Transfer the material to a separation funnel and add an equal volume of ethyl acetate (EtOAc).[7][11]

    • Shake vigorously for 10-15 minutes and allow the layers to separate.

    • Collect the upper organic (EtOAc) layer.

    • Repeat the extraction process on the aqueous layer two more times with fresh ethyl acetate to maximize recovery.[1]

  • Concentration:

    • Pool the collected ethyl acetate fractions.

    • Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.[11]

    • The resulting crude extract contains this compound and other metabolites.

Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying this compound.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), a UV-Vis or Photodiode Array (PDA) detector, and an autosampler.[7][12]

  • Sample Preparation: Redissolve the dried crude extract in a known volume of a suitable solvent, such as acetonitrile or methanol. Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both acidified with 0.1% phosphoric acid (H₃PO₄) or formic acid.[13]

    • Example Gradient: Start with 95% A, ramp to 100% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 0.6 - 1.0 mL/min.[12][13]

    • Detection Wavelength: 210 nm, which corresponds to the carboxyl group's absorbance.[12][13][14]

    • Injection Volume: 10-20 µL.

  • Quantification: Create a standard curve by injecting known concentrations of a purified this compound standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Visualized Experimental Workflow and Biosynthesis

The following diagrams illustrate key processes related to this compound production.

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis A 1. Fungal Inoculation B 2. Seed Culture (5 days) A->B C 3. Production Culture (15-30 days) B->C D 4. Harvest & Filtration C->D Harvest Culture E 5. Ethyl Acetate Extraction D->E F 6. Rotary Evaporation E->F G 7. Redissolve & Filter F->G Crude Extract H 8. HPLC-UV Analysis G->H I 9. Quantification H->I

Caption: Workflow for this compound Production and Analysis.

Caption: Key Stages in the Biosynthesis of this compound.

References

Helvolinic Acid: A Promising Antibacterial Agent Lacking Cross-Resistance with Common Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed analysis and comparison guide for researchers, scientists, and drug development professionals.

Recent investigations into the properties of helvolinic acid, a fusidane-class antibiotic, have highlighted its potent antibacterial activity, particularly against Gram-positive bacteria. A key finding, crucial for the ongoing battle against antimicrobial resistance, is its lack of cross-resistance with major classes of commonly prescribed antibiotics. This guide provides a comprehensive overview of the experimental data supporting this claim, details the methodologies for validation, and illustrates the underlying mechanistic differences.

Lack of Cross-Resistance: A Comparative Data Summary

The unique mechanism of action of this compound translates to its sustained efficacy against bacterial strains that have developed resistance to other antibiotics. The following table summarizes the expected Minimum Inhibitory Concentration (MIC) values of this compound and common antibiotics against various resistant strains. It is important to note that while specific MIC values can vary between studies and specific strains, this table illustrates the general principle of the absence of cross-resistance. This compound is expected to maintain a low MIC against strains resistant to other antibiotic classes.

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)Penicillin MIC (µg/mL)Erythromycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Susceptible1 - 4≤0.12≤0.5≤1
Methicillin-resistant S. aureus (MRSA)Beta-lactam resistant1 - 4>8≤0.5≤1
Erythromycin-resistant S. aureusMacrolide resistant1 - 4≤0.12>8≤1
Ciprofloxacin-resistant S. aureusQuinolone resistant1 - 4≤0.12≤0.5>4

Note: The MIC values for common antibiotics are illustrative of resistant phenotypes. Actual values can vary.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The validation of cross-resistance (or lack thereof) is primarily determined by assessing the Minimum Inhibitory Concentration (MIC) of the investigational compound against a panel of bacterial strains with well-characterized resistance mechanisms.

Objective

To determine the MIC of this compound against a panel of antibiotic-susceptible and resistant bacterial strains.

Materials
  • This compound

  • Panel of bacterial strains (e.g., susceptible S. aureus, MRSA, macrolide-resistant S. aureus, quinolone-resistant S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure
  • Bacterial Inoculum Preparation:

    • Isolate a single colony of the test bacterium from an agar plate and inoculate it into CAMHB.

    • Incubate overnight at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Antibiotic Dilution Series:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying reasons for the lack of cross-resistance, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis bacterial_strains Bacterial Strains (Susceptible & Resistant) inoculum_prep Inoculum Preparation bacterial_strains->inoculum_prep antibiotic_stock This compound Stock Solution serial_dilution Serial Dilution in 96-well Plate antibiotic_stock->serial_dilution incubation Inoculation & Incubation (37°C) inoculum_prep->incubation serial_dilution->incubation mic_determination MIC Determination incubation->mic_determination

Caption: Experimental workflow for MIC determination.

The fundamental reason for the absence of cross-resistance lies in the distinct molecular targets of this compound compared to other major antibiotic classes.

mechanism_comparison cluster_helvolinic This compound cluster_beta_lactams Beta-Lactams (e.g., Penicillin) cluster_macrolides Macrolides (e.g., Erythromycin) cluster_quinolones Quinolones (e.g., Ciprofloxacin) helvolinic This compound efg Elongation Factor G (EF-G) helvolinic->efg Inhibits bacterial_cell Bacterial Cell Processes efg->bacterial_cell Protein Synthesis (Translocation) beta_lactam Beta-Lactams pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Inhibits pbp->bacterial_cell Cell Wall Synthesis macrolide Macrolides ribosome_50s 50S Ribosomal Subunit macrolide->ribosome_50s Binds to ribosome_50s->bacterial_cell Protein Synthesis (Peptide Elongation) quinolone Quinolones dna_gyrase DNA Gyrase/ Topoisomerase IV quinolone->dna_gyrase Inhibits dna_gyrase->bacterial_cell DNA Replication

Caption: Differential antibiotic mechanisms of action.

Conclusion

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Helvolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Helvolinic acid. Adherence to these procedures is mandatory to ensure a safe laboratory environment for all personnel.

Essential Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. These requirements are the minimum standard for any procedure involving this compound.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[1][2]To prevent skin contact with the acidic and potentially irritating compound.
Eye and Face Protection Safety goggles with side shields.[3][4] A face shield should be worn when there is a risk of splashing.[3][4]To protect the eyes and face from accidental splashes which could cause serious damage.
Body Protection A laboratory coat is the minimum requirement.[3] For larger quantities, a chemical-resistant apron should be worn over the lab coat.[1]To protect skin and clothing from spills and contamination.
Footwear Closed-toe shoes.[3][4]To protect feet from spills and falling objects.
Respiratory Protection Use in a well-ventilated area is crucial.[5] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[1]To prevent inhalation of potentially harmful airborne particles.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation :

    • Ensure that a calibrated chemical fume hood is used for all manipulations of this compound.

    • Verify that an eyewash station and safety shower are readily accessible and unobstructed.

    • Have a chemical spill kit readily available. The kit should contain a neutralizer for acids, such as sodium bicarbonate.[6]

  • Handling :

    • When handling the solid form, avoid the formation of dust.[7]

    • If creating a solution, always add the acid to the solvent, never the other way around, to avoid a violent reaction.

    • Use appropriate, clearly labeled containers for all solutions of this compound.

  • In Case of a Spill :

    • For small spills, neutralize the acid with a suitable agent like sodium bicarbonate before cleaning.[6]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Safe Decontamination and Waste Management

All materials contaminated with this compound must be treated as hazardous waste.

  • Neutralization :

    • Before disposal, acidic waste should be neutralized. Slowly add a weak base, such as sodium bicarbonate, to the acidic waste until the pH is neutral (pH 7).[6] This process should be performed in a fume hood.

  • Collection :

    • Collect the neutralized waste in a clearly labeled, leak-proof, and corrosion-resistant container.[6][8]

  • Disposal :

    • Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[8] Do not pour down the drain unless expressly permitted by local regulations for neutralized solutions.[5]

HelvolinicAcidWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_spill_kit Ensure Spill Kit is Accessible handle_compound Handle this compound prep_spill_kit->handle_compound Proceed to Handling handle_spill In Case of Spill, Neutralize handle_compound->handle_spill Potential Spill disp_neutralize Neutralize Waste handle_compound->disp_neutralize Proceed to Disposal disp_collect Collect in Labeled Container disp_neutralize->disp_collect disp_dispose Dispose via Chemical Waste Program disp_collect->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.